Product packaging for Desoxyrhaponticin(Cat. No.:)

Desoxyrhaponticin

Número de catálogo: B211215
Peso molecular: 404.4 g/mol
Clave InChI: MFMQRDLLSRLUJY-DXKBKAGUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Desoxyrhaponticin is a stilbenoid and a glycoside.
This compound is a natural product found in Veratrum dahuricum, Rheum palmatum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O8 B211215 Desoxyrhaponticin

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQRDLLSRLUJY-DXKBKAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Primary Natural Source of Desoxyrhaponticin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the primary natural source of Desoxyrhaponticin, a hydroxystilbene compound of significant interest to the scientific community. This in-depth resource provides researchers, scientists, and drug development professionals with critical data on the compound's origins, quantitative analysis, and relevant biological pathways. The principal natural source of this compound is identified as the roots and rhizomes of various species within the Rheum genus, commonly known as rhubarb.

This compound, a stilbene (B7821643) glycoside, is found in notable concentrations in several rhubarb species, including Siberian rhubarb (Rheum rhaponticum), Chinese rhubarb (Rheum officinale), and Tangut rhubarb (Rheum tanguticum). The compound is often found alongside its structural analog, rhaponticin. The concentration of these compounds can vary significantly between different species and even between different parts of the same plant.

Quantitative Analysis of this compound in Rheum Species

Quantitative analysis reveals that the roots and rhizomes of Rheum species are the most abundant sources of this compound. The concentration is notably lower in the petioles (leaf stalks). A standardized extract of Rheum rhaponticum, known as ERr 731, is particularly rich in both rhaponticin and this compound. While precise comparative data across all species is still an area of active research, available studies provide valuable insights into the varying concentrations of this bioactive compound.

Plant SpeciesPlant PartCompoundConcentrationReference
Rheum rhaponticumRootThis compoundMajor constituent of ERr 731 extract[1]
Rheum rhaponticumRootRhaponticin>54% in a standardized extract[2]
Rheum rhaponticumRootThis compound>27% in a standardized extract[2]
Rheum tanguticumRoottrans-Desoxyrhaponticin20.5 mg isolated from 80 mg crude sample[3]
Rheum undulatumRhizomes & PetiolesRhaponticin & this compound0.3 - 31.5 mg/g[4]
Rheum rhaponticumRhizomes & PetiolesRhaponticin & this compoundLower than in Rheum undulatum

Experimental Protocols

The isolation, quantification, and biological evaluation of this compound involve several key experimental protocols. High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of this compound in plant extracts. Furthermore, understanding its biological activity necessitates specific in vitro assays, such as those for determining its interaction with estrogen receptors and its inhibitory effects on enzymes like fatty acid synthase.

Protocol for Extraction and Quantification of this compound from Rheum Roots using HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from dried and powdered rhubarb roots.

  • Extraction:

    • Weigh approximately 1 gram of powdered Rheum root material.

    • Perform extraction with a suitable solvent, such as 70% ethanol, using a reflux apparatus for 2 hours. This process should be repeated three times.

    • Combine the extracts and filter through Whatman No. 2 filter paper.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.

    • The resulting crude extract can be further purified using techniques like solid-phase extraction.

  • HPLC Analysis:

    • Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid) is commonly used.

    • Column: A C18 reversed-phase column is typically employed.

    • Detection: UV detection at a wavelength of approximately 320 nm is suitable for detecting this compound.

    • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol for Estrogen Receptor β (ERβ) Binding Assay

This protocol provides a framework for assessing the binding affinity of this compound to the estrogen receptor β.

  • Assay Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the ERβ protein.

  • Materials:

    • Purified recombinant human ERβ.

    • [³H]-estradiol.

    • This compound standard.

    • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate a constant amount of ERβ and [³H]-estradiol with varying concentrations of this compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from the free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

    • Quantify the amount of bound [³H]-estradiol using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined.

Protocol for Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on the activity of fatty acid synthase.

  • Assay Principle: The activity of FAS is measured by monitoring the oxidation of NADPH, a required cofactor, which results in a decrease in absorbance at 340 nm.

  • Materials:

    • Purified FAS enzyme.

    • Substrates: Acetyl-CoA and Malonyl-CoA.

    • Cofactor: NADPH.

    • This compound standard.

    • Assay buffer.

  • Procedure:

    • Pre-incubate the FAS enzyme with various concentrations of this compound.

    • Initiate the reaction by adding the substrates and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADPH oxidation.

    • The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Signaling Pathways and Molecular Interactions

This compound exerts its biological effects through modulation of specific signaling pathways. Two key pathways that have been identified are the estrogen receptor β (ERβ) signaling pathway and the fatty acid synthase (FAS) signaling pathway.

Estrogen Receptor β (ERβ) Signaling Pathway

This compound acts as a selective agonist for estrogen receptor β (ERβ). Upon binding, it can initiate a signaling cascade that influences gene expression. This selective agonism is of particular interest as ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in certain cancer cells, contrasting with the proliferative effects often mediated by ERα.

ERB_Signaling This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds and Activates Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Elements (ERE) Nucleus->ERE Binds to Gene_Expression Target Gene Expression (e.g., Apoptosis-related genes) ERE->Gene_Expression Regulates Biological_Effect Biological Effect (e.g., Anti-proliferative) Gene_Expression->Biological_Effect

This compound activating the ERβ signaling pathway.
Fatty Acid Synthase (FAS) Inhibition Pathway

This compound has been shown to be an inhibitor of fatty acid synthase (FAS), an enzyme that is overexpressed in many cancer cells and is crucial for their proliferation and survival. By inhibiting FAS, this compound can disrupt the synthesis of fatty acids, leading to a cascade of events that can induce apoptosis in cancer cells.

FAS_Inhibition_Pathway This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Disrupts Signaling_Molecules Signaling Molecule Production Fatty_Acid_Synthesis->Signaling_Molecules Reduces Apoptosis Apoptosis Cell_Membrane->Apoptosis Signaling_Molecules->Apoptosis

Inhibitory effect of this compound on the FAS pathway.

This technical guide provides a foundational understanding of the natural sourcing and biological relevance of this compound. Further research into its quantitative distribution across a wider range of Rheum species and the elucidation of its complex signaling interactions will be crucial for harnessing its full therapeutic potential.

References

Desoxyrhaponticin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a naturally occurring stilbene (B7821643) glycoside, is a significant bioactive compound primarily isolated from the roots and rhizomes of plants in the Rheum genus, commonly known as rhubarb, as well as other species like Rumex obtusifolius L.[1][2] Historically utilized in traditional medicine, particularly in Asia, for its therapeutic properties, modern scientific investigation has begun to elucidate the molecular mechanisms behind its effects.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activities, and relevant experimental protocols for this compound, intended for a scientific audience engaged in natural product research and drug development.

Chemical Identity and Structure

This compound is structurally classified as a stilbene glycoside, characterized by a stilbene backbone (two phenyl rings linked by an ethylene (B1197577) bridge) attached to a glucose moiety.[3]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 5316606.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[4]
Synonyms 3,5-Dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside, Deoxyrhapontin
Molecular Formula C₂₁H₂₄O₈
Molecular Weight 404.41 g/mol
CAS Number 30197-14-9
Appearance White to off-white or white-yellow powder
Boiling Point 700.5 ± 60.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Soluble in ethanol; very slightly soluble in water; practically insoluble in dichloromethane.
Storage Desiccate at -20°C

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of biological activities, positioning it as a compound of interest for therapeutic development. Its primary mechanisms of action include the inhibition of fatty acid synthase (FAS) and glucose transport, as well as the modulation of key cellular signaling pathways.

Anti-Diabetic Activity: Glucose Transport Inhibition

A significant pharmacological effect of this compound is its ability to control postprandial hyperglycemia by inhibiting glucose transport. Studies have demonstrated that it acts as a competitive inhibitor of glucose uptake in both the small intestine and the kidney. This dual action reduces the absorption of dietary glucose and the reabsorption of glucose from renal filtrate, contributing to lower blood glucose levels.

Anti-Cancer Activity: Fatty Acid Synthase (FAS) Inhibition

This compound is a potent inhibitor of Fatty Acid Synthase (FAS), an enzyme that is significantly upregulated in many cancer cells and is crucial for their proliferation and survival. By inhibiting FAS, this compound disrupts the de novo synthesis of fatty acids required for membrane biogenesis in rapidly dividing tumor cells. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making FAS a promising target for cancer therapy. Research has shown that this compound can inhibit intracellular FAS activity and downregulate FAS expression in human breast cancer MCF-7 cells.

Antioxidant and Anti-inflammatory Activity: Modulation of Signaling Pathways

The aglycone of this compound, desoxyrhapontigenin, has been shown to exert potent antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways.

  • Nrf2/ARE Pathway: Desoxyrhapontigenin activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Desoxyrhapontigenin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes.

  • PI3K/Akt and MAPK Pathways: The activation of Nrf2 by desoxyrhapontigenin is mediated, in part, by the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Furthermore, desoxyrhapontigenin has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophages.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its aglycone, desoxyrhapontigenin.

Nrf2/ARE Pathway Activation by Desoxyrhapontigenin

PI3K_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS DRG Desoxyrhapontigenin Akt Akt DRG->Akt Activates ERK ERK (MAPK) DRG->ERK Inhibits p38 p38 (MAPK) DRG->p38 Inhibits JNK JNK (MAPK) DRG->JNK Inhibits PI3K->Akt Activates Nrf2 Nrf2 Activation Akt->Nrf2 RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Inflammation Inflammatory Response ERK->Inflammation p38->Inflammation JNK->Inflammation

Modulation of PI3K/Akt and MAPK Pathways

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the analysis and functional assessment of this compound. These protocols are synthesized from established methods in the field.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of stilbenes and anthraquinones in Rheum species.

  • Objective: To quantify the concentration of this compound in a plant extract or solution.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (>95% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (reagent grade).

    • Ultrapure water.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

    • Sample Preparation: Extract the plant material (e.g., 0.5 g of powdered rhubarb root) with 20 mL of 70% methanol, potentially with 2% HCl to facilitate hydrolysis of glycosides, by refluxing for 45-60 minutes. Filter the extract through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in water (Solvent B).

      • Gradient Program:

        • 0-12 min: 25% to 35% A

        • 12-50 min: 35% to 60% A

        • 50-60 min: 60% to 80% A

        • (Follow with a wash and re-equilibration step).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Monitor at a wavelength appropriate for stilbenes, typically around 320 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

In Vitro Glucose Uptake Inhibition Assay

This protocol is based on established methods using 2-deoxy-D-glucose (2-DG) to measure glucose uptake in cell culture.

  • Objective: To determine the IC₅₀ value of this compound for the inhibition of glucose uptake.

  • Materials:

    • Adherent cell line (e.g., Caco-2 for intestinal transport, or a relevant cancer cell line).

    • 96-well tissue culture plates.

    • Glucose-free Krebs-Ringer-HEPES (KRH) buffer.

    • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG.

    • This compound stock solution (in DMSO).

    • Cell lysis buffer.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and grow to ~90% confluency.

    • Glucose Starvation: Wash cells twice with warm PBS, then incubate in glucose-free KRH buffer for 1-2 hours at 37°C.

    • Inhibitor Treatment: Remove the starvation buffer. Add KRH buffer containing various concentrations of this compound (e.g., 0.1 µM to 500 µM) and a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

    • Glucose Uptake: Add radiolabeled 2-DG (or 2-NBDG) to each well to initiate the uptake. Incubate for a predetermined optimal time (e.g., 10-30 minutes) at 37°C.

    • Termination and Lysis: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer.

    • Measurement:

      • For radiolabeled 2-DG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure counts per minute (CPM) using a scintillation counter.

      • For 2-NBDG: Measure fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm).

    • Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration relative to the vehicle control. Plot the % inhibition versus the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol measures FAS activity by monitoring the consumption of NADPH, a required cofactor, or by measuring the incorporation of a radiolabeled precursor into fatty acids.

  • Objective: To assess the inhibitory effect of this compound on FAS enzymatic activity.

  • Method 1: Spectrophotometric Assay

    • Principle: FAS catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

    • Reagents:

      • Purified FAS enzyme or cell lysate containing FAS.

      • Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA).

      • Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

      • This compound stock solution (in DMSO).

    • Procedure:

      • In a 96-well UV-transparent plate, add reaction buffer, FAS enzyme, and various concentrations of this compound or vehicle control. Pre-incubate for 15-30 minutes at 37°C.

      • Initiate the reaction by adding the substrates (acetyl-CoA, malonyl-CoA, and NADPH).

      • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer plate reader.

      • Calculate the initial reaction velocity (V₀) for each concentration. Determine the % inhibition relative to the vehicle control and calculate the IC₅₀ value.

  • Method 2: Radiometric Assay

    • Principle: This method measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or [¹⁴C]-malonyl-CoA, into newly synthesized lipids.

    • Procedure:

      • Incubate cells (e.g., MCF-7) with various concentrations of this compound for a set period.

      • Add [¹⁴C]-acetate to the culture medium and incubate for 8-24 hours.

      • Wash the cells with PBS and lyse them.

      • Extract total lipids using a method such as the Bligh-Dyer procedure.

      • Measure the radioactivity of the lipid extract using a scintillation counter.

      • Normalize the radioactivity to the total protein content of the cell lysate. Calculate the % inhibition of de novo lipid synthesis and determine the IC₅₀.

Quantitative Data Summary

The following table summarizes key quantitative data on the inhibitory activity of this compound from published studies.

Target/Assay SystemIC₅₀ ValueReference(s)
Glucose Uptake (Rabbit Intestinal Vesicles)148.3 µM
Glucose Uptake (Rat Everted Gut Sleeves)30.9 µM
Glucose Uptake (Renal Vesicles, Normal Rat)118.8 µM
Glucose Uptake (Renal Vesicles, Diabetic Rat)115.7 µM

Conclusion

This compound is a multifaceted stilbene glycoside with significant potential in therapeutic research. Its well-defined chemical structure and properties, combined with its potent inhibitory effects on key metabolic enzymes like fatty acid synthase and glucose transporters, underscore its relevance in the fields of oncology and metabolic diseases. Furthermore, the modulation of critical signaling pathways such as Nrf2, PI3K/Akt, and MAPK by its aglycone highlights its antioxidant and anti-inflammatory capabilities. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the biological activities of this promising natural compound. Continued exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for a variety of human diseases.

References

Desoxyrhaponticin: A Technical Whitepaper on Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxyrhaponticin, a stilbene (B7821643) glycoside found in the roots of plants such as Rheum rhaponticum (rhubarb), has garnered significant interest for its potential therapeutic applications. Preliminary in vitro and in vivo studies have begun to elucidate its mechanisms of action, highlighting its role as a multi-target agent with potential applications in oncology, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its activities as a fatty acid synthase (FAS) inhibitor, a glucose uptake inhibitor, and a modulator of key signaling pathways including Nrf2, NF-κB, and PI3K/Akt. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a potential therapeutic candidate.

Core Mechanisms of Action

Preliminary research indicates that this compound exerts its biological effects through several distinct yet potentially interconnected mechanisms. These include the direct inhibition of key metabolic enzymes and the modulation of intracellular signaling cascades involved in cellular stress responses, inflammation, and apoptosis.

Fatty Acid Synthase (FAS) Inhibition

This compound has been identified as a promising inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[1] Upregulation of FAS is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has been shown to inhibit intracellular FAS activity and downregulate its expression in human breast cancer MCF-7 cells.[1] This inhibition of FAS is believed to contribute to the apoptotic effects of this compound in cancer cells.

Glucose Uptake Inhibition

This compound has demonstrated the ability to inhibit glucose uptake, suggesting its potential as an anti-diabetic agent. Studies have shown that it can inhibit sodium-dependent glucose cotransporters (SGLTs), which are crucial for glucose reabsorption in the kidneys and absorption in the intestine.[2] This inhibitory action on SGLTs contributes to the reduction of postprandial hyperglycemia.

Modulation of Intracellular Signaling Pathways

This compound has been shown to influence several critical signaling pathways implicated in various disease processes:

  • Nrf2 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the cellular defense against oxidative stress.

  • NF-κB Signaling Pathway: this compound has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.[4] By inhibiting the NF-κB pathway, this compound can attenuate the expression of pro-inflammatory cytokines and enzymes.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some studies on related compounds like rhaponticin suggest that this compound may also modulate this pathway, contributing to its pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: Inhibitory Activity of this compound

TargetAssay SystemIC50Reference
Fatty Acid Synthase (FAS)Intracellular activity in MCF-7 cellsNot specified
Glucose Uptake (SGLT)Rabbit intestinal membrane vesiclesNot specifiedNot specified
Glucose Uptake (SGLT)Rat everted gut sleevesNot specifiedNot specified

Note: Specific IC50 values for FAS inhibition and glucose uptake in different models were not consistently reported in the reviewed literature. Further studies are needed to establish precise quantitative measures of inhibition.

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessCell LineMethodKey FindingsReference
ApoptosisMCF-7Flow Cytometry (Annexin V/PI)Dose-dependent increase in apoptosis
Nrf2 ActivationRAW 264.7Western BlotIncreased nuclear translocation of Nrf2
NF-κB InhibitionRAW 264.7EMSAInhibition of NF-κB DNA binding

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's mechanism of action.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is a general representation based on standard methods for assessing FAS inhibition.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for 24-48 hours.

  • Cell Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing the cellular proteins is collected.

  • FAS Activity Assay: The activity of FAS in the cell lysates is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm. The reaction mixture typically contains cell lysate, acetyl-CoA, malonyl-CoA, and NADPH in a potassium phosphate (B84403) buffer.

  • Data Analysis: The rate of NADPH oxidation is calculated, and the percentage of FAS inhibition is determined by comparing the activity in this compound-treated cells to that in untreated control cells.

Glucose Uptake Assay (2-NBDG)

This protocol describes a common method for measuring cellular glucose uptake using the fluorescent glucose analog 2-NBDG.

  • Cell Culture: A suitable cell line (e.g., HK-2 for SGLT2) is cultured to confluence in 96-well plates.

  • Starvation: Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and incubated in glucose-free medium for a defined period to deplete intracellular glucose.

  • Treatment: Cells are pre-incubated with various concentrations of this compound in KRB buffer for 10-30 minutes at 37°C.

  • 2-NBDG Incubation: 2-NBDG is added to each well at a final concentration of 50-100 µM, and the plate is incubated for 15-30 minutes at 37°C in the dark.

  • Signal Termination and Measurement: The incubation is stopped by removing the 2-NBDG solution and washing the cells with ice-cold PBS. The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of glucose uptake. The percentage of inhibition is calculated by comparing the fluorescence in this compound-treated cells to that of untreated controls.

Western Blot Analysis for Nrf2 Activation

This protocol outlines the steps for detecting the nuclear translocation of Nrf2, a key indicator of its activation.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and treated with this compound as described in the FAS inhibition assay protocol.

  • Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions.

  • Protein Quantification: The protein concentration of each fraction is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for Nrf2 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Data Analysis: The intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction). An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol details the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and treated with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: The flow cytometry data is analyzed to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. The percentage of apoptotic cells is calculated for each treatment condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the preliminary mechanism of action of this compound.

FAS_Inhibition_Pathway This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits FattyAcids Fatty Acid Synthesis FAS->FattyAcids Catalyzes MalonylCoA Malonyl-CoA MalonylCoA->FAS AcetylCoA Acetyl-CoA AcetylCoA->FAS Apoptosis Apoptosis in Cancer Cells FattyAcids->Apoptosis Inhibition leads to Glucose_Uptake_Inhibition This compound This compound SGLT Sodium-Glucose Cotransporters (SGLT) This compound->SGLT Inhibits GlucoseUptake Intestinal/Renal Glucose Uptake SGLT->GlucoseUptake Mediates Glucose Glucose Glucose->SGLT BloodGlucose Reduced Blood Glucose GlucoseUptake->BloodGlucose Inhibition leads to Nrf2_Activation_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates? Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Activates NFkB_Inhibition_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (cytoplasm) IkB->NFkB_cyto Inhibits Degradation Degradation IkB->Degradation NFkB_nuc NF-κB (nucleus) NFkB_cyto->NFkB_nuc Translocation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nuc->InflammatoryGenes Activates PI3K_Akt_Pathway_Modulation This compound This compound PI3K PI3K This compound->PI3K Inhibits? Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibition promotes Experimental_Workflow_Apoptosis cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis SeedCells Seed MCF-7 Cells Treat Treat with this compound SeedCells->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate AddStains->Incubate FlowCytometry Flow Cytometry Analysis Incubate->FlowCytometry DataAnalysis Quantify Apoptotic Populations FlowCytometry->DataAnalysis

References

The Natural Assemblage of Desoxyrhaponticin Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Desoxyrhaponticin, a stilbene (B7821643) glycoside primarily found in the roots of Rheum species (rhubarb), has garnered significant scientific interest for its diverse pharmacological activities, including anti-diabetic, anti-cancer, and antioxidant effects.[1][2] Its therapeutic potential is largely attributed to its unique chemical structure. Nature, however, presents a rich tapestry of structurally related stilbenoids that share a common biochemical origin and exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the key structural analogs of this compound found in nature. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their sources, comparative biological activities, and the molecular pathways they modulate. The guide includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of cellular signaling pathways and laboratory workflows to facilitate further research and development.

Introduction to this compound and its Structural Congeners

This compound (3,5-dihydroxy-4'-methoxystilbene 3-O-β-D-glucoside) is a prominent member of the stilbenoid family, a class of natural polyphenols.[3] These compounds share a core 1,2-diphenylethylene structure and are synthesized by plants in response to stress, injury, or infection. The biosynthetic pathway for many hydroxystilbenes, including those in Rheum rhaponticum, originates from resveratrol (B1683913).[4]

Structural analogs of this compound are typically characterized by variations in the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the stilbene backbone, as well as the presence or absence of a glycosidic moiety. These seemingly minor structural modifications can lead to significant differences in bioavailability, metabolic stability, and pharmacological activity. This guide will focus on the most well-documented natural analogs: Rhaponticin, Isorhapontin, Piceatannol, and the parent compound, Resveratrol.

Key Structural Analogs of this compound

Rhaponticin

Rhaponticin (3,3',5-trihydroxy-4'-methoxystilbene 3-O-β-D-glucoside) is arguably the most closely related analog, differing from this compound only by an additional hydroxyl group at the 3' position. It is a primary bioactive compound in various rhubarb species.[5]

  • Natural Sources: Primarily found in the roots and rhizomes of Rheum rhaponticum (Siberian rhubarb), Rheum tanguticum, and other Rheum species.

  • Biological Activities: Rhaponticin has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anti-tumor, and estrogenic activities. Its aglycone, rhapontigenin, is often considered the more biologically active form after metabolic conversion.

Isorhapontin

Isorhapontin (trans-3,5,4'-trihydroxy-3'-methoxystilbene), also known as isorhapontigenin, is the aglycone (non-sugar) form of a related glucoside. It is a methoxylated analog of resveratrol.

  • Natural Sources: Abundantly found in Gnetum species and spruce, with some presence in grapes.

  • Biological Activities: Isorhapontin exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Notably, it has shown greater oral bioavailability than resveratrol and selectively inhibits ADP-induced platelet aggregation.

Piceatannol

Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) is a hydroxylated analog of resveratrol and a metabolite of it in humans.

  • Natural Sources: Found in grapes, red wine, passion fruit seeds, and sugarcane.

  • Biological Activities: Piceatannol possesses significant anti-inflammatory, antiproliferative, and anticancer activities. It has been shown to be a selective COX-2 inhibitor and can block the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, thereby inhibiting angiogenesis.

Resveratrol

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the foundational stilbenoid from which many other analogs, including those in rhubarb, are biosynthetically derived. It is one of the most extensively studied stilbenoids.

  • Natural Sources: Famously found in the skins of grapes (and thus red wine), blueberries, peanuts, and cranberries.

  • Biological Activities: Resveratrol is celebrated for a vast range of health benefits, including cardioprotective, neuroprotective, antioxidant, and anti-inflammatory effects. However, its therapeutic use is often hampered by low bioavailability.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for this compound and its principal analogs, allowing for a direct comparison of their potency in various biological assays.

Table 1: Anti-Diabetic and Glucose Transport Inhibition Activity

Compound Assay Model System IC₅₀ Value Reference
This compound Glucose Uptake Rabbit Intestinal Vesicles 148.3 µM
Glucose Uptake Rat Everted Gut Sleeves 30.9 µM
Glucose Uptake Renal Vesicles (Normal Rats) 118.8 µM

| | Glucose Uptake | Renal Vesicles (Diabetic Rats)| 115.7 µM | |

Table 2: Anticancer and Cytotoxic Activity

Compound Assay Cell Line IC₅₀ Value Reference
This compound FAS Inhibition MCF-7 (Breast Cancer) Not specified, but activity confirmed
Rhaponticin MTT Assay MG-63 (Osteosarcoma) ~25 µM
FAS Inhibition MCF-7 (Breast Cancer) Not specified, but activity confirmed

| Isorhapontin | Platelet Aggregation | ADP-induced | 1.85 µM | |

Modulated Signaling Pathways

Stilbenoids exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Fatty Acid Synthase (FAS) Inhibition

This compound and rhaponticin have been identified as promising inhibitors of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells. Inhibition of FAS leads to a depletion of fatty acids required for membrane formation and signaling, ultimately inducing apoptosis in cancer cells.

FAS_Inhibition DC_RC This compound & Rhaponticin FAS Fatty Acid Synthase (FAS) (Overexpressed in Cancer) DC_RC->FAS Apoptosis Apoptosis DC_RC->Apoptosis Induces FA_Bio Fatty Acid Biosynthesis FAS->FA_Bio Catalyzes Proliferation Cancer Cell Proliferation Membrane Membrane Formation & Signaling Lipids FA_Bio->Membrane Membrane->Proliferation PI3K_Akt_mTOR_Pathway Rhaponticin Rhaponticin PI3K PI3K Rhaponticin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellFunctions Cell Proliferation, Survival, Growth mTOR->CellFunctions Promotes IL6_STAT3_Pathway Rhaponticin Rhaponticin IL6 IL-6 Rhaponticin->IL6 Inhibits STAT3 STAT3 IL6->STAT3 Activates Gene_Expression Target Gene Expression (Proliferation, Invasion) STAT3->Gene_Expression Promotes HNSCC HNSCC Progression Gene_Expression->HNSCC Isolation_Workflow Plant Dried & Powdered Plant Material (e.g., Rhubarb Root) Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude Crude Extract Filtration->Crude Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude->Chromatography Fractions Collected Fractions Chromatography->Fractions Purification Preparative HPLC Fractions->Purification Pure Pure Stilbenoid Compound Purification->Pure

References

A Comprehensive Technical Guide to Desoxyrhaponticin: From Traditional Medicine to Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin is a naturally occurring stilbene (B7821643) glycoside found predominantly in the roots and rhizomes of Rheum species, commonly known as rhubarb.[1][2] For centuries, rhubarb has been a cornerstone of traditional medicine, particularly in Asia and Europe, where it has been utilized for its laxative, anti-inflammatory, and detoxifying properties.[1][2] In Traditional Chinese Medicine, rhubarb is used to "clear heat" and support healthy circulation.[1] Modern scientific inquiry has shifted focus to its constituent compounds, such as this compound, to validate these traditional uses and uncover novel therapeutic applications. Structurally similar to resveratrol, this compound and its aglycone, desoxyrhapontigenin, are subjects of growing interest for their potential pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory effects. This guide provides a detailed overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its molecular mechanisms, and its potential in drug development.

Role in Traditional Medicine

Plants containing this compound, primarily from the Rheum genus (e.g., R. rhaponticum, R. tanguticum, R. undulatum), have a long history of medicinal use. In traditional systems, rhubarb was seldom used as a single agent but was often combined with other botanicals like ginger and licorice to create complex remedies for gastrointestinal health. Its applications included treating digestive complaints, liver dysfunction, and serving as a gentle laxative. Certain rhubarb species have also been used to alleviate menstrual and postmenopausal symptoms. The therapeutic efficacy of these traditional preparations is attributed to the synergistic effects of their various chemical constituents, including stilbenes, anthraquinones, and tannins.

Pharmacological Activities and Mechanisms of Action

Preclinical studies have revealed a range of biological activities for this compound and its active aglycone, desoxyrhapontigenin. These activities are underpinned by the modulation of key cellular signaling pathways.

Anti-Diabetic and Metabolic Effects

This compound has demonstrated potential in managing hyperglycemia. It acts as a competitive inhibitor of glucose transport in the small intestine and kidney, which may help control postprandial blood glucose levels. This inhibitory action on glucose uptake suggests its utility as a potential agent for managing type 2 diabetes. The aglycone, desoxyrhapontigenin, has also been noted for its ability to modulate glucose metabolism and inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

Table 1: Inhibitory Effects of this compound on Glucose Uptake

System Animal Model IC50 Value (µM) Reference
Rabbit Intestinal Membrane Vesicles Rabbit 148.3
Rat Everted Gut Sleeves Rat 30.9
Renal Membrane Vesicles (Normal) Rat 118.8

| Renal Membrane Vesicles (Diabetic) | Rat | 115.7 | |

Anti-Cancer Activity

A significant area of research is the anti-cancer potential of this compound. Studies have shown it can inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells and crucial for their proliferation. By inhibiting FAS, this compound can disrupt cancer cell metabolism and induce apoptosis. Research on human breast cancer MCF-7 cells found that this compound could both inhibit intracellular FAS activity and downregulate FAS expression, highlighting its potential in cancer prevention and treatment.

Table 2: Anti-Cancer Activity of this compound and its Aglycone

Compound Activity Cell Line Key Findings Reference
This compound FAS Inhibition Human Breast Cancer (MCF-7) Inhibited intracellular FAS activity and downregulated FAS expression.

| this compound | Apoptosis Induction | Human Cancer Cells | Demonstrated apoptotic effects. | |

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation is a key factor in many diseases. Desoxyrhapontigenin, the aglycone of this compound, exhibits potent anti-inflammatory properties by suppressing key signaling pathways like NF-κB and MAPK. In lipopolysaccharide (LPS)-induced macrophages, it significantly inhibits the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2. It also reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Furthermore, desoxyrhapontigenin demonstrates significant antioxidant activity by up-regulating the Nrf2-mediated expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme. This dual action of inhibiting inflammatory pathways while boosting antioxidant defenses makes it a promising candidate for treating inflammation-related conditions.

The diagram below illustrates the mechanism by which desoxyrhapontigenin inhibits LPS-induced inflammation. It blocks the activation of NF-κB and downregulates the MAPK signaling cascade, leading to a reduction in pro-inflammatory mediators.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylation of IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation Inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation Transcription Nucleus Nucleus DRG Desoxyrhapontigenin DRG->MyD88 DRG->IKK DRG->NFkB Inhibits Nuclear Translocation DRG->MAPK

Caption: Desoxyrhapontigenin's anti-inflammatory pathway.

Pharmacokinetics and Metabolism

The bioavailability of this compound, like other glycosides, is a critical factor for its therapeutic efficacy. Following oral administration, stilbene glycosides are often poorly absorbed in their intact form. They typically undergo hydrolysis by intestinal enzymes or gut microbiota to release their aglycones (e.g., desoxyrhapontigenin), which are then absorbed into the bloodstream. This metabolic conversion is crucial as the aglycone is often the more biologically active form. The pharmacokinetics involve absorption from the gut, distribution to tissues, metabolism (primarily in the liver and gut), and subsequent excretion. Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Key Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized methodologies for key experiments related to this compound.

Extraction and Isolation from Rheum Species

A common method for obtaining this compound involves solvent extraction followed by chromatographic separation.

  • Preparation : Dried and powdered rhizomes of a Rheum species are used as the starting material.

  • Extraction : The powder is extracted with a solvent such as methanol (B129727) or ethanol, often using techniques like sonication or reflux to improve efficiency.

  • Purification : The crude extract is concentrated and then subjected to purification. This typically involves partitioning with different solvents (e.g., n-hexane, ethyl acetate) to remove impurities.

  • Chromatography : The semi-purified extract is separated using column chromatography (e.g., silica (B1680970) gel) with a gradient elution system.

  • Final Separation : Fractions containing the target compounds are further purified using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Identification : The structure of the isolated compound is confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

The following diagram outlines the general workflow for isolating this compound.

G start Dried & Powdered Rhubarb Rhizome extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent Partitioning concentration->partition column_chroma Column Chromatography (Silica Gel) partition->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection hplc Purification (HPLC/TLC) fraction_collection->hplc identification Structural Identification (NMR, MS) hplc->identification end Pure this compound identification->end

Caption: General workflow for this compound isolation.

Cell Viability (IC50) Assay

To determine the cytotoxic or growth-inhibitory effects of this compound on cancer cells, a cell viability assay (e.g., MTT assay) is commonly performed.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : Cell viability is calculated as a percentage relative to the control. The data is plotted as concentration versus percent inhibition, and a dose-response curve is fitted to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

This compound, a stilbenoid with deep roots in traditional medicine, is emerging as a compound of significant scientific interest. Its demonstrated anti-diabetic, anti-cancer, and anti-inflammatory activities provide a molecular basis for the historical use of rhubarb. The mechanisms, particularly the inhibition of FAS and the modulation of the NF-κB and MAPK pathways, present compelling targets for drug development.

For professionals in drug development, future research should focus on several key areas:

  • Pharmacokinetic Studies : Comprehensive in vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

  • Bioavailability Enhancement : Given the potential for poor absorption of glycosides, formulation strategies (e.g., nanoformulations) could be explored to enhance bioavailability.

  • Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings into proven therapeutic applications for metabolic disorders, cancer, and inflammatory diseases.

  • Synergistic Effects : Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-diabetic agents could lead to more effective combination therapies.

By bridging the gap between traditional knowledge and modern pharmacological validation, this compound stands as a promising natural product for the development of next-generation therapeutics.

References

In Silico Prediction of Desoxyrhaponticin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational, or in silico, methodologies used to predict the biological targets of Desoxyrhaponticin. This compound is a naturally occurring stilbene (B7821643) glycoside found in plants such as rhubarb, and it has garnered significant interest for its therapeutic potential.[1] This document outlines the theoretical basis for in silico target prediction, details common experimental workflows, and summarizes known and predicted targets of this compound, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Introduction to this compound and In Silico Target Prediction

This compound (3,5-dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside) is a phytochemical with a range of reported biological activities.[2] Traditionally, identifying the molecular targets of such compounds has been a costly and time-consuming process involving extensive laboratory experimentation. Modern computational approaches, collectively known as in silico target prediction or "target fishing," offer a rapid and cost-effective alternative to generate hypotheses about a compound's mechanism of action.[3][4] These methods leverage the vast amount of publicly available biological and chemical data to predict interactions between a small molecule, like this compound, and protein targets.

The primary in silico strategies can be broadly categorized into two types:

  • Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities.[5] They involve comparing this compound to large databases of compounds with known protein targets to infer its potential interactions.

  • Structure-Based Methods: When the three-dimensional structure of a protein is known, these methods, most notably molecular docking, can be used to computationally model the interaction between the protein and the ligand (this compound). This allows for the prediction of binding affinity and the specific mode of interaction.

Experimentally Validated Targets of this compound

Before exploring in silico predictions, it is crucial to consider the experimentally confirmed biological targets of this compound. These findings provide a valuable baseline for validating computational predictions.

Target/ActivityDescriptionIC50/EC50 ValuesReference
Fatty Acid Synthase (FASN) Inhibition of FASN, an enzyme critical for fatty acid biosynthesis in cancer cells.Not specified
Glucose Transport Inhibition of glucose uptake in the small intestine and kidneys.148.3 µM (rabbit intestinal vesicles), 30.9 µM (rat everted gut sleeves), 118.8 µM (normal rat renal vesicles), 115.7 µM (diabetic rat renal vesicles)
Estrogen Receptor β (ERβ) Acts as a selective agonist for ERβ.Not specified
Antioxidant Activity Protects cells from oxidative stress.Not specified

In Silico Target Prediction Workflow for this compound

A generalized workflow for predicting the targets of this compound using computational methods is outlined below. This process integrates multiple techniques to enhance the accuracy and reliability of the predictions.

G cluster_0 Input Preparation cluster_1 Target Prediction cluster_2 Refinement & Validation cluster_3 Output ligand This compound Structure (SMILES/SDF) ligand_based Ligand-Based VS (e.g., SwissTargetPrediction, SEA) ligand->ligand_based Similarity Search structure_based Structure-Based VS (Reverse Docking) ligand->structure_based Screening against Protein Database hit_list Initial Hit List of Potential Targets ligand_based->hit_list structure_based->hit_list docking Molecular Docking hit_list->docking Detailed Interaction Analysis md_sim Molecular Dynamics Simulation docking->md_sim Assess Stability of Binding validated_targets Prioritized Target List for Experimental Validation md_sim->validated_targets

General workflow for in silico target prediction.
Detailed Methodologies

a) Ligand-Based Virtual Screening (VS):

  • Protocol:

    • Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

    • Submit the structure to a ligand-based target prediction web server such as SwissTargetPrediction or Similarity Ensemble Approach (SEA).

    • These servers compare the input molecule's topology, pharmacophore features, or fingerprints to a database of known active ligands.

    • A list of potential targets is generated, ranked by a probability or similarity score.

b) Structure-Based Virtual Screening (Reverse Docking):

  • Protocol:

    • Prepare a 3D conformer of this compound.

    • Select a library of 3D protein structures (e.g., from the Protein Data Bank).

    • Systematically dock the this compound molecule into the binding site of each protein in the library using software like AutoDock or Glide.

    • Rank the proteins based on the predicted binding energy (docking score). Favorable scores indicate a higher likelihood of interaction.

c) Molecular Docking:

  • Protocol:

    • Receptor Preparation: Download the 3D crystal structure of a potential protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and charges.

    • Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this area.

    • Docking Simulation: Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of this compound within the protein's binding site.

    • Analysis: Analyze the results to identify the most stable binding pose based on the docking score (e.g., kcal/mol) and examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

d) Molecular Dynamics (MD) Simulation:

  • Protocol:

    • Take the best-ranked pose from molecular docking as the starting structure.

    • Place the protein-ligand complex in a simulated aqueous environment (a box of water molecules).

    • Perform an energy minimization to relax the system.

    • Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it.

    • Run a production simulation for a significant time period (e.g., 50-100 nanoseconds).

    • Analyze the trajectory to assess the stability of the complex, calculating metrics like Root Mean Square Deviation (RMSD) and binding free energy.

Predicted Targets of this compound from In Silico Studies

While comprehensive in silico screening studies specifically for this compound are not widely published, molecular docking has been used to investigate its interaction with specific targets. One such study explored its binding to Interleukin-2 receptor alpha (IL2Rα), a protein involved in immune responses.

Predicted TargetIn Silico MethodDocking Score (kcal/mol)Key Interacting ResiduesReference
Interleukin-2 Receptor alpha (IL2Rα) Molecular DockingNot specifiedNot specified

Studies on similar stilbenoid compounds have also predicted a range of potential targets, suggesting avenues for future investigation of this compound.

Compound ClassPredicted TargetsIn Silico MethodDocking Scores (kcal/mol)Reference
StilbenesAcetylcholinesterase, ButyrylcholinesteraseMolecular Docking-7.8 to -10.1
Stilbenoid TrimersSirtuin1 (SIRT1)Molecular Docking & MD Simulation-83.67 to -87.77
Rhaponticin (structurally similar)SARS-CoV-2 MproMolecular Docking-8.1

Signaling Pathways of Predicted Targets

Understanding the signaling pathways associated with predicted targets is crucial for hypothesizing the functional consequences of this compound's binding.

IL-2R Signaling Pathway

The docking of this compound to IL2Rα suggests potential modulation of the IL-2 signaling pathway, which is central to the regulation of T-cell responses.

G This compound This compound IL2R IL-2 Receptor Complex (IL2Rα, β, γ) This compound->IL2R Predicted Inhibition JAK JAK1/JAK3 IL2R->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation PI3K PI3K JAK->PI3K Activation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) STAT5_dimer->Gene_Expression Nuclear Translocation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Gene_Expression Translation Control

Predicted modulation of the IL-2R signaling pathway.

Conclusion

In silico target prediction offers powerful tools for elucidating the mechanisms of action of natural products like this compound. By integrating ligand-based and structure-based approaches, researchers can generate high-quality, testable hypotheses about a compound's biological targets. While preliminary docking studies suggest an interaction with IL2Rα, further comprehensive virtual screening and subsequent experimental validation are necessary to fully map the polypharmacological profile of this compound. The methodologies and workflows detailed in this guide provide a robust framework for conducting such investigations, ultimately accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Desoxyrhaponticin from Rhubarb Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a stilbene (B7821643) glycoside found in the rhizomes of various rhubarb (Rheum) species, has garnered significant scientific interest for its potential therapeutic properties.[1] Structurally similar to resveratrol, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects.[1] Notably, it has been identified as a potential inhibitor of fatty acid synthase (FAS), a key enzyme in cancer cell metabolism, suggesting its promise as a therapeutic agent in oncology.[2] This document provides detailed protocols for the extraction and purification of this compound from rhubarb rhizomes, along with relevant quantitative data and workflow visualizations to support research and development efforts.

Data Presentation

The yield of this compound from rhubarb rhizomes can vary depending on the plant species, cultivation conditions, and the extraction and purification methods employed. The following table summarizes quantitative data reported in the literature.

Rheum SpeciesExtraction MethodSolvent(s)Purification MethodYield of this compound and/or RhaponticinReference
Rheum rhaponticum L. and Rheum undulatum L.Boiled solvent or ultrasonic field extractionMethanol (B129727), 80% methanol, 50% methanolSolid-Phase Extraction (SPE)0.3 - 31.5 mg/g of rhaponticin and this compound combined[3]
Rheum rhaponticum (L.)Not specifiedNot specifiedNot specifiedDry extract contains <90% rhaponticin and 5% aglycones of rhaponticin and this compound[4]
Rheum tanguticum Maxim. ex Balf.Not specifiedn-butanolMacroporous resin column chromatography followed by High-Speed Counter-Current Chromatography (HSCCC)Not specified for this compound alone

Experimental Protocols

Protocol 1: Solvent Extraction and Preliminary Purification

This protocol is adapted from methodologies employing solvent extraction followed by preliminary purification.

1. Preparation of Plant Material:

  • Obtain dried rhizomes of a suitable Rheum species (e.g., Rheum rhaponticum, Rheum tanguticum).

  • Grind the dried rhizomes into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Option A: Maceration/Ultrasonic Extraction:

    • Weigh 10 g of the powdered rhubarb rhizome and place it in a flask.

    • Add 100 mL of 80% methanol.

    • Macerate with continuous agitation or sonicate in an ultrasonic bath for 1 hour.

    • Filter the mixture to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue two more times to ensure maximum recovery.

    • Combine the filtrates.

  • Option B: Soxhlet Extraction:

    • Place 20 g of the powdered rhubarb rhizome into a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 250 mL of methanol to the distillation flask.

    • Heat the solvent to reflux and continue the extraction for 6-8 hours, or until the solvent in the extractor arm runs clear.

    • Allow the apparatus to cool and collect the extract.

3. Concentration:

  • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

4. Preliminary Purification (Liquid-Liquid Partitioning):

  • Dissolve the crude extract in 100 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add 100 mL of n-butanol and shake vigorously.

  • Allow the layers to separate and collect the n-butanol fraction.

  • Repeat the partitioning two more times with fresh n-butanol.

  • Combine the n-butanol fractions and evaporate the solvent under reduced pressure to yield a semi-purified extract enriched in stilbenes.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound

This protocol is based on a patented method for the separation of this compound and rhapontin.

1. Preparation of Two-Phase Solvent System:

  • Prepare a solvent system composed of chloroform, n-butanol, methanol, and water. A reported ratio for separating stilbene glycosides is 4:1:3:2 (v/v/v/v).

  • Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature until two distinct phases are formed.

  • Separate the upper phase (stationary phase) and the lower phase (mobile phase) just before use.

2. Sample Preparation:

  • Dissolve the semi-purified extract obtained from Protocol 1 in the mobile phase to prepare the sample solution for injection. A concentration of approximately 8 mg/mL has been reported.

3. HSCCC Operation:

  • Fill the HSCCC column with the stationary phase (upper phase).

  • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 800-900 rpm).

  • Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the sample solution.

  • Continuously pump the mobile phase and collect fractions of the effluent at regular intervals.

4. Fraction Collection and Analysis:

  • Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm or 320 nm) to detect the elution of compounds.

  • Collect the fractions corresponding to the this compound peak. The elution time will depend on the specific HSCCC conditions. In one example, the effluent containing deoxyrhapontin was collected between 70 and 100 minutes.

  • Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).

  • Pool the high-purity fractions containing this compound.

5. Final Processing:

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.

  • Dry the final product under vacuum to remove any residual solvent.

Mandatory Visualization

Extraction_Workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product rhizomes Dried Rhubarb Rhizomes powder Powdered Rhizomes rhizomes->powder Grinding extraction Solvent Extraction (e.g., 80% Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract Filtration & Concentration partition Liquid-Liquid Partitioning (n-butanol/water) crude_extract->partition semi_pure Semi-Purified Extract partition->semi_pure hsccc High-Speed Counter-Current Chromatography (HSCCC) semi_pure->hsccc pure_fractions High-Purity this compound Fractions hsccc->pure_fractions final_product Pure this compound pure_fractions->final_product Solvent Evaporation & Vacuum Drying

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Hypothesis desox This compound fas Fatty Acid Synthase (FAS) Expression & Activity desox->fas Inhibits & Downregulates apoptosis Apoptosis desox->apoptosis Induces lipid Fatty Acid Biosynthesis fas->lipid Catalyzes cancer Cancer Cell Proliferation & Survival lipid->cancer Supports apoptosis->cancer Inhibits

Caption: Hypothesized signaling pathway of this compound in cancer cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Desoxyrhaponticin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desoxyrhaponticin is a stilbene (B7821643) glycoside found in the roots and rhizomes of various Rheum species, commonly known as rhubarb. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Research suggests that this compound may act as a fatty acid synthase (FAS) inhibitor, indicating its potential in cancer treatment and prevention.[1][2] Furthermore, it has been shown to up-regulate the Nrf2-mediated heme oxygenase-1 expression, suggesting antioxidant and anti-inflammatory properties.[3] Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in plant extracts and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters. Additionally, it includes a diagram of a relevant signaling pathway to provide a broader context for its biological significance.

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC analysis of this compound based on established methods for the analysis of stilbenes in rhubarb.[4][5]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column Grace, Alltima C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)
Gradient 0-12 min, 25% A; 12-50 min, 25-60% A; 50-60 min, 60-80% A; 60-65 min, 80-90% A
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm
Column Temperature 30°C
Injection Volume 10 µL

Table 2: Method Validation Parameters

ParameterTypical Values
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in methanol (B129727) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2. Sample Preparation (from Rhubarb Root Extract)

  • Weigh 1.0 g of powdered rhubarb root and place it in a flask.

  • Add 50 mL of 70% methanol containing 2% HCl.

  • Perform reflux extraction for 1 hour.

  • Allow the extract to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Take a known volume of the filtrate and evaporate to dryness under vacuum.

  • Reconstitute the residue in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Analysis

  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and identify the this compound peak based on the retention time of the standard. A typical retention time for this compound under these conditions is approximately 8-10 minutes.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualization

Signaling Pathway

Desoxyrhaponticin_Signaling_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Nrf2_activation Nrf2 Activation PI3K_Akt->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 promotes Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Extraction Rhubarb Sample Extraction Injection Inject Samples & Standards Sample_Extraction->Injection Standard_Preparation This compound Standard Preparation Standard_Preparation->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (310 nm) Chromatography->Detection Peak_Identification Peak Identification (Retention Time) Detection->Peak_Identification Quantification Quantification (Peak Area vs. Calibration Curve) Peak_Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Characterization of Desoxyrhaponticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a stilbene (B7821643) glycoside found in various medicinal plants such as those from the Rheum genus, has garnered significant interest within the scientific community. Its biological activities, including its role as a fatty acid synthase (FASN) inhibitor, make it a compound of interest for drug development, particularly in the fields of oncology and metabolic diseases. Accurate and thorough characterization of its molecular structure is paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and purity assessment of natural products like this compound.

These application notes provide a detailed summary of the ¹H and ¹³C NMR spectral data for this compound, along with a comprehensive protocol for its characterization. This document is intended to serve as a practical guide for researchers, chemists, and pharmacologists working on the isolation, identification, and biological evaluation of this promising natural compound.

Chemical Structure

This compound

  • Systematic Name: (E)-3',5-Dihydroxy-4'-methoxy-stilbene-3-O-β-D-glucopyranoside

  • Molecular Formula: C₂₁H₂₄O₈

  • Molecular Weight: 404.41 g/mol

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound. Data is compiled based on typical values for stilbene glycosides and related compounds, recorded in a common NMR solvent such as Methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H-NMR Spectral Data of this compound (in CD₃OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Stilbene Moiety
26.75d2.1
46.45t2.1
66.60d2.1
α7.05d16.3
β6.90d16.3
2'7.00d1.9
5'7.45d8.5
6'6.85dd8.5, 1.9
4'-OCH₃3.85s-
Glucose Moiety
1''4.90d7.6
2''3.50m-
3''3.45m-
4''3.40m-
5''3.48m-
6''a3.90dd12.0, 2.5
6''b3.70dd12.0, 5.5
¹³C-NMR Spectral Data of this compound (in CD₃OD)
PositionChemical Shift (δ, ppm)
Stilbene Moiety
1140.5
2107.0
3160.0
4103.0
5159.5
6108.0
α129.0
β128.5
1'130.0
2'116.0
3'148.0
4'149.0
5'112.0
6'120.0
4'-OCH₃56.5
Glucose Moiety
1''102.5
2''75.0
3''78.0
4''71.5
5''77.5
6''62.5

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Isolation and Purification: this compound is typically isolated from the dried rhizomes of Rheum species. The powdered plant material is extracted with a suitable solvent (e.g., 80% methanol). The crude extract is then subjected to sequential chromatographic techniques, such as column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Sample for NMR:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition
  • Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument, equipped with a 5 mm probe.

  • ¹H-NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C-NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • Standard pulse programs and parameters provided by the spectrometer software are generally suitable.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H-NMR spectrum.

  • Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the this compound molecule. Use 2D NMR data to confirm the assignments.

Visualizations

Experimental Workflow for NMR Characterization

G cluster_0 Isolation and Purification cluster_1 NMR Analysis Start Dried Plant Material (e.g., Rheum rhizomes) Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Bioactive Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Sample_Prep Sample Preparation (Dissolve in CD3OD) Pure_Compound->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D and 2D NMR) Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for the Isolation and NMR Characterization of this compound.

Inhibitory Action of this compound

G cluster_0 Fatty Acid Biosynthesis Acetyl_CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate (Fatty Acid) FASN->Palmitate This compound This compound This compound->Inhibition Inhibition->FASN Inhibition

Caption: this compound's inhibitory effect on Fatty Acid Synthase (FASN).

High-Speed Counter-Current Chromatography for Desoxyrhaponticin Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a stilbene (B7821643) glycoside found predominantly in the roots and rhizomes of Rheum species (rhubarb), has garnered significant interest within the scientific community.[1] This is due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3] As a fatty acid synthase (FASN) inhibitor, it shows promise in oncological research.[4] Furthermore, its ability to inhibit glucose uptake suggests potential applications in managing diabetes. The increasing demand for highly purified this compound for pharmacological and clinical studies necessitates efficient and scalable purification methodologies. High-speed counter-current chromatography (HSCCC) has emerged as a superior technique for the preparative separation of natural products. This support-free liquid-liquid partition chromatography method circumvents issues common to traditional solid-support chromatography, such as irreversible sample adsorption and column deactivation, ensuring high purity and recovery of the target compounds.

This document provides detailed application notes and protocols for the one-step preparative separation of this compound from a crude plant extract using HSCCC.

Data Presentation

The following table summarizes the quantitative data from a representative one-step HSCCC purification of this compound from a 1.5 g crude extract of Rheum likiangense Sam.

ParameterValue
Sample Loading 1.5 g of crude extract
Target Compound This compound
Yield 84 mg
Purity (by HPLC) 98.2%
HSCCC Run Time 440 minutes
Solvent System Methanol: n-butanol:chloroform:water (2:0.5:3:3, v/v/v/v)
Revolution Speed 480 rpm
Mobile Phase Flow Rate 25 mL/min

Experimental Protocols

This section details the methodologies for the purification of this compound using HSCCC.

Preparation of the Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation.

  • Solvent System Composition: A four-component solvent system of methanol: n-butanol:chloroform:water in a volume ratio of 2:0.5:3:3 is utilized.

  • Equilibration: The solvent mixture is thoroughly combined in a separatory funnel and allowed to equilibrate at room temperature until two distinct phases are formed.

  • Degassing: Prior to use, each phase is degassed separately for a minimum of 20 minutes using sonication to prevent bubble formation during the chromatographic run.

  • Phase Identification: The upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.

Crude Sample Preparation
  • Extraction: The dried rhizomes of the source plant are pulverized and extracted with a suitable solvent such as ethanol (B145695). The extraction process should be repeated to ensure maximum yield.

  • Concentration: The combined ethanol extracts are evaporated under reduced pressure at a temperature not exceeding 45°C to obtain a dried crude extract.

  • Storage: The crude extract is stored at 4°C until required for HSCCC purification.

  • Sample Solution Preparation: For a preparative run, 1.5 g of the crude extract is dissolved in 150 mL of the mobile phase (the lower phase of the solvent system).

High-Speed Counter-Current Chromatography (HSCCC) Separation Procedure
  • Column Preparation: The coiled column of the HSCCC apparatus is first entirely filled with the stationary phase (the upper phase).

  • Apparatus Setup: The apparatus is set to rotate at a speed of 480 rpm.

  • Mobile Phase Pumping: The mobile phase (the lower phase) is then pumped through the column at a flow rate of 25 mL/min.

  • Sample Injection: Once the system has reached hydrodynamic equilibrium (indicated by a steady flow of the mobile phase from the outlet), the prepared sample solution is injected into the column.

  • Fraction Collection: The effluent from the column outlet is continuously monitored, and fractions are collected based on the resulting chromatogram.

Fraction Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the collected fractions containing this compound is determined by HPLC analysis.

  • Column: A suitable reversed-phase C18 column is used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (containing a small percentage of an acid like formic acid for better peak shape) is typically employed.

  • Detection: The eluent is monitored using a Diode Array Detector (DAD) at an appropriate wavelength to detect stilbenes.

  • Purity Assessment: The purity of the this compound fraction is calculated based on the peak area percentage in the HPLC chromatogram.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis Solvent_System Prepare Two-Phase Solvent System Fill_Column Fill Column with Stationary Phase Solvent_System->Fill_Column Crude_Extract Prepare Crude Sample Extract Inject_Sample Inject Sample Crude_Extract->Inject_Sample Equilibrate Equilibrate System Fill_Column->Equilibrate Equilibrate->Inject_Sample Elute_Collect Elute and Collect Fractions Inject_Sample->Elute_Collect HPLC_Analysis Analyze Fractions by HPLC Elute_Collect->HPLC_Analysis Identify_Pure Identify Pure This compound HPLC_Analysis->Identify_Pure

Caption: HSCCC Purification Workflow for this compound.

Signaling Pathway

Desoxyrhapontigenin, the aglycone of this compound, has been shown to up-regulate the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway, which is mediated by the PI3K/Akt pathway.

G cluster_nucleus In the Nucleus Desoxyrhapontigenin Desoxyrhapontigenin PI3K PI3K Desoxyrhapontigenin->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 Complex Akt->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE_n ARE Nrf2_n->ARE_n Binds to Antioxidant_Genes_n Antioxidant Genes (e.g., HO-1) ARE_n->Antioxidant_Genes_n Promotes Transcription

References

Application Notes & Protocols: Quantifying Desoxyrhaponticin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of desoxyrhaponticin in plant extracts, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection. This compound, a stilbene (B7821643) glycoside found predominantly in plants of the Rheum genus (rhubarb), has garnered significant interest for its potential therapeutic properties, including its role as a fatty acid synthase (FAS) inhibitor and a modulator of estrogen receptors.[1][2] Accurate quantification of this compound is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

Overview of Analytical Methodologies

Several analytical techniques can be employed for the quantification of this compound in plant extracts.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and accessible method for the routine quantification of this compound. It offers good sensitivity, and reproducibility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and selectivity compared to HPLC-UV, enabling the identification and quantification of this compound even at low concentrations and in complex matrices.[3]

  • Thin-Layer Chromatography (TLC): TLC can be used for the separation and semi-quantitative determination of this compound.[4] Densitometric analysis of TLC plates can provide quantitative data.[4]

This document will focus on a detailed protocol for HPLC-UV, given its widespread use and robustness.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol outlines a standard reversed-phase HPLC method for the quantification of this compound in plant extracts.

2.1.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Plant extract containing this compound

  • Syringe filters (0.22 µm or 0.45 µm pore size, regenerated cellulose (B213188) or other compatible material)

2.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

2.1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient is as follows:

    • 0-5 min: 10% A

    • 5-25 min: 10-50% A

    • 25-30 min: 50-10% A

    • 30-35 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Stilbenes like this compound typically show maximum absorbance around 320-330 nm. It is recommended to determine the optimal wavelength by scanning the UV spectrum of a this compound standard.

  • Injection Volume: 10-20 µL

2.1.4. Sample Preparation

  • Extraction:

    • Weigh approximately 1.0 g of dried and powdered plant material (e.g., rhizomes, roots).

    • Add 20 mL of 70% methanol (or another suitable solvent) to the plant material.

    • Perform extraction using ultrasonication for 30 minutes or reflux extraction for 1 hour.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulate matter that could damage the HPLC column.

2.1.5. Standard Preparation and Calibration

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the correlation coefficient (R² > 0.999).

2.1.6. Quantification

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize quantitative data for this compound and related compounds found in various Rheum species from the literature.

Table 1: Quantitative Data of this compound and Rhaponticin in Rheum Species.

Plant SpeciesPlant PartCompoundConcentration (mg/g of dry weight)Analytical MethodReference
Rheum rhaponticumRhizomes & PetiolesThis compound0.3 - 31.5TLC-Densitometry
Rheum undulatumRhizomes & PetiolesThis compound0.3 - 31.5TLC-Densitometry
Rheum rhaponticumRootsThis compound glycosidesMain bioactive constituentsNot specified
Rheum species (unofficial)Not specifiedRhaponticinHigh contentHPLC

Table 2: HPLC Method Validation Parameters for Stilbenoid Quantification.

ParameterTypical ValueReference
Linearity (R²)> 0.999General HPLC practice
Limit of Detection (LOD)0.05 - 2 µg/mL
Limit of Quantification (LOQ)0.2 - 3.2 µg/mL
Intraday Precision (RSD)0.71 - 1.78%
Interday Precision (RSD)0.78 - 1.98%

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Standard Preparation A Plant Material (e.g., Rheum rhizomes) B Drying and Grinding A->B C Solvent Extraction (e.g., 70% Methanol) B->C D Centrifugation C->D E Filtration (0.22 µm filter) D->E F HPLC System E->F Inject Sample G C18 Column F->G H UV Detection (e.g., 325 nm) G->H I Chromatogram Acquisition H->I J Peak Identification & Integration I->J K Quantification using Calibration Curve J->K L Result Reporting (mg/g) K->L S1 This compound Standard S2 Stock Solution S1->S2 Inject Standards S3 Working Standards S2->S3 Inject Standards S3->F Inject Standards S4 Calibration Curve S3->S4 S4->K

Caption: Experimental workflow for this compound quantification.

Signaling Pathway: this compound as a Fatty Acid Synthase (FAS) Inhibitor

G This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces FattyAcidSynthesis De Novo Fatty Acid Synthesis FAS->FattyAcidSynthesis CancerCellProliferation Cancer Cell Proliferation & Survival FAS->CancerCellProliferation Promotes FattyAcidSynthesis->CancerCellProliferation Promotes

Caption: this compound inhibits fatty acid synthase.

Signaling Pathway: this compound and Estrogen Receptor (ER) Modulation

G This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Selective Agonist ERa Estrogen Receptor α (ERα) This compound->ERa Minimal Effect GeneExpression Target Gene Expression ERb->GeneExpression MenopausalSymptoms Menopausal Symptoms GeneExpression->MenopausalSymptoms Alleviates

References

Application Notes and Protocols for the Synthesis of Desoxyrhaponticin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Desoxyrhaponticin and its derivatives. This compound, a stilbene (B7821643) glycoside found in plants such as Rheum rhaponticum, and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. The following sections detail both chemical and enzymatic approaches to synthesize these valuable compounds, offering researchers a comprehensive guide for their production and exploration.

Introduction to Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Chemical Synthesis: This typically involves a multi-step process starting with the synthesis of the stilbene aglycone, desoxyrhapontigenin, followed by a glycosylation step to introduce the sugar moiety. Common strategies for stilbene backbone construction include the Wittig reaction and the Heck coupling.

  • Enzymatic and Chemoenzymatic Synthesis: These methods utilize enzymes, either as isolated biocatalysts or within whole-cell systems, to achieve highly selective glycosylation of the stilbene scaffold. This approach often offers advantages in terms of stereoselectivity and milder reaction conditions.

This guide will provide detailed protocols for both chemical and enzymatic methodologies, allowing researchers to choose the most suitable approach based on their specific needs and available resources.

Chemical Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives is a versatile approach that allows for the creation of a wide range of analogues with modified stilbene backbones and sugar moieties. A general two-stage strategy is employed: synthesis of the aglycone (desoxyrhapontigenin) followed by glycosylation.

Stage 1: Synthesis of the Desoxyrhapontigenin Backbone

The core stilbene structure of desoxyrhapontigenin can be efficiently constructed using established carbon-carbon bond-forming reactions. The Wittig reaction and the Heck coupling are two of the most reliable and widely used methods.

Protocol 1: Desoxyrhapontigenin Synthesis via Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of desoxyrhapontigenin, a substituted benzylphosphonium salt is reacted with a substituted benzaldehyde (B42025).

Experimental Protocol:

  • Preparation of the Phosphonium (B103445) Salt:

    • In a round-bottom flask, dissolve the appropriately substituted benzyl (B1604629) halide (1.0 eq) in anhydrous toluene (B28343).

    • Add triphenylphosphine (B44618) (1.1 eq) to the solution.

    • Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

    • Wash the salt with cold toluene and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • Suspend the dried phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • After stirring for 1 hour at 0 °C, add a solution of the appropriately substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired desoxyrhapontigenin derivative.

Protocol 2: Desoxyrhapontigenin Synthesis via Heck Coupling

The Heck coupling reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. This method is highly efficient for the stereoselective synthesis of trans-stilbenes.

Experimental Protocol:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide (e.g., aryl iodide or bromide) (1.0 eq), the styrene (B11656) derivative (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), and a phosphine (B1218219) ligand such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) (0.04-0.10 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), followed by a base, typically triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

    • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane (B109758).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the trans-stilbene (B89595) derivative.

ReactionKey ReagentsTypical Yield (%)Purity (%)Reaction Time (h)
Wittig Reaction Substituted benzylphosphonium salt, substituted benzaldehyde, strong base (n-BuLi or NaH)60-85>9512-24
Heck Coupling Aryl halide, styrene derivative, Pd(OAc)₂, phosphine ligand, base (Et₃N or K₂CO₃)70-90>9812-48

Table 1. Comparison of Chemical Synthesis Methods for Desoxyrhapontigenin Backbone.

Stage 2: Glycosylation of Desoxyrhapontigenin

Once the stilbene aglycone is synthesized, the final step is the introduction of the glucose moiety. This is typically achieved through a Koenigs-Knorr type reaction.

Protocol 3: Chemical Glycosylation of Desoxyrhapontigenin

Experimental Protocol:

  • Preparation of the Glycosyl Donor:

    • Acetobromo-α-D-glucose is a common glycosyl donor and can be prepared from glucose pentaacetate.

  • Glycosylation Reaction:

    • Dissolve the synthesized desoxyrhapontigenin derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or a mixture of acetone (B3395972) and water.

    • Add a silver salt promoter, such as silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃) (2.0 eq).

    • To this stirred suspension, add a solution of acetobromo-α-D-glucose (1.5 eq) in the same anhydrous solvent dropwise at room temperature.

    • Stir the reaction mixture in the dark for 24-48 hours.

    • Monitor the reaction by TLC.

  • Deprotection and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in methanol (B129727) and add a catalytic amount of sodium methoxide (B1231860) (NaOMe) to carry out the Zemplén deacetylation of the protected glucoside.

    • Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter the resin and concentrate the filtrate.

    • Purify the final product, the this compound derivative, by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

StepKey ReagentsTypical Yield (%)Purity (%)Reaction Time (h)
Glycosylation Desoxyrhapontigenin, Acetobromo-α-D-glucose, Silver(I) oxide40-60>9524-48
Deprotection Sodium methoxide in methanol80-95>982-4

Table 2. Quantitative Data for the Chemical Glycosylation of Desoxyrhapontigenin.

Enzymatic Synthesis of this compound Derivatives

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound and its derivatives. These methods can be broadly classified into in vitro enzymatic synthesis using isolated enzymes and whole-cell biotransformation.

Protocol 4: In Vitro Enzymatic Glycosylation using Glycosyltransferases (GTs)

Uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) are particularly effective for the regioselective and stereoselective glycosylation of stilbenoids.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain or express and purify the desired glycosyltransferase (e.g., a UGT known to act on stilbenes).

    • Prepare a stock solution of the desoxyrhapontigenin derivative (aglycone) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a stock solution of the sugar donor, typically uridine diphosphate (B83284) glucose (UDP-glucose).

  • Enzymatic Reaction:

    • In a reaction vessel, combine a buffered solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0), the purified glycosyltransferase, the desoxyrhapontigenin derivative (final concentration typically 0.1-1 mM), and UDP-glucose (typically 1.5-2.0 eq).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation for 12-72 hours.

    • Monitor the formation of the glycosylated product by HPLC.

  • Product Isolation and Purification:

    • Terminate the reaction by adding an organic solvent like methanol or acetonitrile to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Concentrate the supernatant under reduced pressure.

    • Purify the this compound derivative using preparative HPLC or solid-phase extraction (SPE).

Protocol 5: Whole-Cell Biotransformation

This method utilizes engineered microorganisms (e.g., Escherichia coli or Saccharomyces cerevisiae) that express the necessary glycosyltransferase to convert the aglycone into the desired glycoside.

Experimental Protocol:

  • Cultivation of Recombinant Cells:

    • Inoculate a suitable culture medium with the recombinant microbial strain expressing the glycosyltransferase.

    • Grow the cells to a desired optical density (OD₆₀₀) at the optimal temperature.

    • Induce the expression of the glycosyltransferase with an appropriate inducer (e.g., IPTG for E. coli).

  • Biotransformation:

    • After induction, add the desoxyrhapontigenin derivative (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the cell culture.

    • Continue the incubation for 24-96 hours. The cells will take up the aglycone and the expressed enzyme will catalyze the glycosylation intracellularly, using the host's endogenous UDP-glucose pool.

    • Monitor the conversion of the substrate to the product by analyzing samples of the culture medium using HPLC.

  • Product Extraction and Purification:

    • Separate the cells from the culture medium by centrifugation.

    • The product may be found in the supernatant or within the cells. If intracellular, the cells need to be lysed (e.g., by sonication or enzymatic digestion).

    • Extract the product from the supernatant or cell lysate using an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract and purify the this compound derivative by column chromatography or preparative HPLC.

MethodBiocatalystKey SubstratesTypical Yield (%)Purity (%)Reaction Time (h)
In Vitro Enzymatic Glycosylation Isolated Glycosyltransferase (UGT)Desoxyrhapontigenin, UDP-glucose50-90>9912-72
Whole-Cell Biotransformation Recombinant E. coli or S. cerevisiaeDesoxyrhapontigenin30-70>9824-96

Table 3. Comparison of Enzymatic Synthesis Methods for this compound Derivatives.

Visualization of Synthetic Workflows

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_aglycone Stage 1: Aglycone Synthesis cluster_glycosylation Stage 2: Glycosylation Starting_Materials_Chem Substituted Benzyl Halide & Substituted Benzaldehyde Wittig_Heck Wittig Reaction or Heck Coupling Starting_Materials_Chem->Wittig_Heck Desoxyrhapontigenin Desoxyrhapontigenin Derivative Wittig_Heck->Desoxyrhapontigenin Glycosylation Koenigs-Knorr Glycosylation Desoxyrhapontigenin->Glycosylation Glycosyl_Donor Acetobromo-α-D-glucose Glycosyl_Donor->Glycosylation Protected_Glycoside Protected this compound Glycosylation->Protected_Glycoside Deprotection Zemplén Deprotection Protected_Glycoside->Deprotection Final_Product_Chem This compound Derivative Deprotection->Final_Product_Chem

Caption: Workflow for the chemical synthesis of this compound derivatives.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_invitro In Vitro Synthesis cluster_wholecell Whole-Cell Biotransformation Aglycone_in_vitro Desoxyrhapontigenin Incubation_in_vitro Incubation Aglycone_in_vitro->Incubation_in_vitro UDP_Glucose UDP-Glucose UDP_Glucose->Incubation_in_vitro UGT_Enzyme Isolated Glycosyltransferase (UGT) UGT_Enzyme->Incubation_in_vitro Product_in_vitro This compound Derivative Incubation_in_vitro->Product_in_vitro Aglycone_whole_cell Desoxyrhapontigenin Incubation_whole_cell Fermentation Aglycone_whole_cell->Incubation_whole_cell Recombinant_Cells Recombinant Microorganism (e.g., E. coli) Recombinant_Cells->Incubation_whole_cell Product_whole_cell This compound Derivative Incubation_whole_cell->Product_whole_cell

Caption: Workflows for the enzymatic synthesis of this compound derivatives.

Characterization of Synthesized Derivatives

Thorough characterization of the synthesized this compound derivatives is crucial to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, including the position of the glycosidic bond and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and for purification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule.

This comprehensive guide provides researchers with the necessary information to synthesize and characterize this compound and its derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Enhancing Desoxyrhaponticin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing desoxyrhaponticin in in vitro experiments, achieving and maintaining its solubility is critical for reliable and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations as high as 100 mg/mL.[1] Ethanol (B145695) is another viable option, although specific maximum solubility data is less readily available.[2] this compound is very slightly soluble in water.[2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid cellular toxicity.[3] A stepwise dilution approach is recommended. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your assay medium with gentle mixing.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year). Before use, allow the vial to slowly warm to room temperature to ensure the compound is fully redissolved.

Q4: Can I use solvents other than DMSO or ethanol?

A4: While DMSO and ethanol are the most commonly cited solvents, other organic solvents may be suitable, depending on the specific requirements of your assay. Solvents such as acetone (B3395972) and methanol (B129727) have been used for other poorly soluble flavonoids. However, their compatibility with your specific cell type and assay should be carefully validated. It is important to always include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to troubleshooting precipitation of this compound in your in vitro assays.

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous media The final concentration of this compound exceeds its aqueous solubility limit.- Lower the final working concentration of this compound in your assay.- Perform a preliminary solubility test to determine the maximum soluble concentration in your specific assay medium.
Rapid change in solvent polarity.- Employ a stepwise dilution method. Prepare an intermediate dilution in pre-warmed media before adding to the final volume.- Add the stock solution dropwise while gently vortexing the medium.
Precipitation observed after a period of incubation Instability of the compound in the culture medium over time.- Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.- Consider reducing the incubation time if significant degradation or precipitation is observed.
Evaporation of the medium, leading to increased compound concentration.- Ensure proper humidification of your incubator to minimize evaporation.- Use sealed culture plates for long-term experiments.
Cloudiness or fine particles in the stock solution Incomplete dissolution or precipitation out of solution during storage.- Before use, ensure the stock solution is completely clear. If not, gently warm the vial in a 37°C water bath and vortex until the compound is fully dissolved.- If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL (247.27 mM)Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility.
EthanolSolubleSpecific quantitative data is not readily available, but it is cited as a suitable solvent.
WaterVery slightly solubleNot recommended for preparing stock solutions.
DichloromethanePractically insolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 404.41 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 4.04 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

  • Objective: To prepare a final working concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw a vial of the 10 mM this compound stock solution at room temperature.

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) cell culture medium. This results in a 100 µM intermediate solution. Mix gently by pipetting.

    • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture plate or tube. This will give you a final concentration of 10 µM this compound.

    • The final DMSO concentration will be 0.1%.

    • Remember to include a vehicle control containing 0.1% DMSO in your experiment.

Signaling Pathways and Experimental Workflows

This compound is known to be an inhibitor of Fatty Acid Synthase (FASN). Inhibition of FASN can have downstream effects on various signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT and c-Met pathways. Additionally, stilbenes, the class of compounds to which this compound belongs, have been shown to activate the Nrf2-mediated antioxidant response pathway.

experimental_workflow Experimental Workflow for this compound Solubility cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final_dilution Prepare Final Dilution in Assay Medium intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze fasn_pathway Downstream Effects of FASN Inhibition by this compound This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Apoptosis Apoptosis FASN->Apoptosis inhibits PI3K_AKT PI3K/AKT Pathway Lipid_Synthesis->PI3K_AKT activates cMet c-Met Signaling Lipid_Synthesis->cMet activates Proliferation Cell Proliferation PI3K_AKT->Proliferation cMet->Proliferation nrf2_pathway Potential Nrf2 Pathway Activation by Stilbenes Stilbenes Stilbenes (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Stilbenes->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of

References

Technical Support Center: Overcoming Low Bioavailability of Desoxyrhaponticin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desoxyrhaponticin. The information is designed to address common challenges encountered during in vivo experiments aimed at improving its low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a major stilbene (B7821643) glycoside found in rhubarb (Rheum species) with potential therapeutic applications, including anti-diabetic and anti-cancer properties.[1][2] Like many polyphenolic compounds, its clinical utility is often limited by low oral bioavailability.[3][4] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in its active form, which can lead to suboptimal therapeutic effects.

Q2: What are the primary factors contributing to the low bioavailability of this compound?

The low bioavailability of this compound and similar compounds can be attributed to several factors:

  • Poor Aqueous Solubility: Many stilbenes have low solubility in water, which can limit their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[5]

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching the systemic circulation.

  • Low Intestinal Permeability: The ability of the molecule to pass through the intestinal wall may be limited.

  • Chemical Instability: The compound may be degraded by the harsh acidic environment of the stomach.

Q3: What are the main strategies to enhance the in vivo bioavailability of this compound?

Several formulation and co-administration strategies can be employed to overcome the low bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption. Common types of nanoformulations include liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions.

  • Lipid-Based Drug Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of poorly soluble compounds in the gastrointestinal tract.

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its solubility and permeability.

  • Co-administration with Bioenhancers: Certain agents can inhibit metabolic enzymes or enhance intestinal permeability, thereby increasing the amount of absorbed drug.

Troubleshooting Guides

Problem: Low plasma concentrations of this compound observed in animal models after oral administration.

Possible Cause Troubleshooting Suggestion
Poor dissolution in the gastrointestinal tract.1. Reduce Particle Size: Employ micronization or nanonization techniques to increase the surface area for dissolution. 2. Formulate as a Nanosuspension: This involves dispersing the drug in a liquid medium as sub-micron particles, often stabilized by surfactants.
Extensive first-pass metabolism in the liver.1. Co-administer with a Metabolic Inhibitor: For example, piperine (B192125) is known to inhibit certain metabolic enzymes. 2. Utilize a Delivery System that Favors Lymphatic Uptake: Lipid-based formulations like SLNs and NLCs can promote lymphatic transport, partially bypassing the liver.
Low intestinal permeability.1. Incorporate Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium. 2. Develop a Prodrug: Chemical modification of this compound can improve its lipophilicity and passive diffusion across the intestinal barrier.
Degradation in the stomach.1. Use Enteric-Coated Formulations: This will protect the compound from the acidic environment of the stomach and allow for its release in the intestine. 2. Encapsulate in pH-Responsive Nanoparticles: These carriers can be designed to release their payload at the higher pH of the small intestine.

Problem: High variability in experimental results between individual animals.

Possible Cause Troubleshooting Suggestion
Influence of food on absorption.Standardize the feeding schedule of the animals. Some compounds are better absorbed on an empty stomach, while others, particularly lipophilic ones, may benefit from the presence of a high-fat meal.
Differences in gastrointestinal motility.Ensure consistent experimental conditions, as stress can affect gut motility. Allow for an acclimatization period for the animals before the experiment.
Genetic variations in metabolic enzymes.Use a well-characterized and genetically homogenous animal strain for your studies to minimize inter-individual variability.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

System Parameter Value Reference
Rabbit intestinal membrane vesiclesIC50 for glucose uptake148.3 µM
Rat everted gut sleevesIC50 for glucose uptake30.9 µM
Renal membrane vesicles (normal rats)IC50 for glucose uptake118.8 µM
Renal membrane vesicles (diabetic rats)IC50 for glucose uptake115.7 µM

Table 2: Example Pharmacokinetic Parameters of a Nanoparticle Formulation vs. a Microparticle Formulation of a Poorly Soluble Drug in an Animal Model

Formulation Tmax (h) AUC0→8h (µg/mL·h) Absolute Oral Bioavailability (%) Reference
Nanoparticle114.299
Microparticle43.423

Note: This table illustrates the potential improvement in bioavailability with nanoformulations for a poorly soluble drug, as specific pharmacokinetic data for this compound formulations were not available in the search results.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats, acclimatized for at least one week.

  • Formulation Administration:

    • Divide animals into groups (e.g., control receiving free this compound, and test groups receiving different enhanced formulations).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound and its metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the analytes using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer, which typically takes 21 days.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Add the this compound formulation to the apical (AP) side of the monolayer.

    • Collect samples from the basolateral (BL) side at various time points.

    • Also, perform the experiment in the reverse direction (BL to AP) to assess efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like HPLC or LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp): Use the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

G cluster_factors Factors Affecting this compound Bioavailability cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome physicochemical Physicochemical Properties - Low Solubility - Instability formulation Formulation-Based - Nanoformulations - Lipid Systems - Particle Size Reduction physicochemical->formulation Address biological Biological Barriers - Poor Permeability - First-Pass Metabolism biological->formulation Overcome chemical Chemical Modification - Prodrugs biological->chemical Modify for coadmin Co-administration - Permeation Enhancers - Metabolic Inhibitors biological->coadmin Modulate improved_bioavailability Improved Bioavailability formulation->improved_bioavailability chemical->improved_bioavailability coadmin->improved_bioavailability G cluster_workflow Experimental Workflow for Bioavailability Enhancement start Start: Low Bioavailability of This compound formulate Formulate this compound (e.g., Nanoformulation) start->formulate invitro In Vitro Characterization - Particle Size - Encapsulation Efficiency - In Vitro Release formulate->invitro permeability In Vitro Permeability (e.g., Caco-2 Assay) invitro->permeability invivo In Vivo Pharmacokinetic Study (e.g., Rat Model) permeability->invivo analysis Data Analysis (Cmax, Tmax, AUC) invivo->analysis end End: Bioavailability Assessed analysis->end G cluster_pathway Mechanism of a Lipid Nanoparticle for Enhanced Oral Delivery oral_admin Oral Administration of Lipid Nanoparticle protection Protection from Stomach Acid oral_admin->protection release Dissolution in Intestinal Fluid protection->release uptake Uptake by Intestinal Epithelium release->uptake lymphatic Lymphatic Transport uptake->lymphatic Bypasses Liver (First-Pass Metabolism) systemic Systemic Circulation lymphatic->systemic

References

Technical Support Center: Troubleshooting Desoxyrhaponticin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desoxyrhaponticin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of this compound in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key solubility properties?

This compound is a natural stilbene (B7821643) glycoside found in plants like rhubarb.[1][2] It is investigated for various biological activities, including its potential as a fatty acid synthase (FAS) inhibitor and for its apoptotic effects on cancer cells.[3][4] A primary challenge in its experimental use is its low water solubility. This compound is soluble in ethanol (B145695) but only very slightly soluble in water.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 30197-14-9
Molecular Formula C₂₁H₂₄O₈
Molecular Weight 404.41 g/mol
Appearance White-yellow powder
Solubility Soluble in ethanol; very slightly soluble in water; practically insoluble in dichloromethane.
Q2: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound in aqueous cell culture media is a common issue stemming from its hydrophobic nature. The primary reasons include:

  • Solvent Shock : This is the most frequent cause. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution.

  • High Final Concentration : The desired experimental concentration may exceed the solubility limit of this compound in the specific culture medium being used. Even if it dissolves initially, it may not be stable over time.

  • Low Temperature : Adding the compound stock to cold media can significantly decrease its solubility.

  • pH of the Medium : The solubility of many compounds can be influenced by the pH of the solvent.

Q3: What does this compound precipitation look like in cell culture media?

Precipitation can manifest in several ways. You might observe the media becoming cloudy or hazy, or you may see fine, sand-like particles floating in the solution. In some instances, larger, visible crystals can form and settle at the bottom of the culture vessel or adhere to its surface. It is crucial to distinguish this chemical precipitate from microbial contamination, which also causes turbidity but is typically accompanied by a rapid pH change (indicated by media color) and the presence of visible microorganisms under a microscope.

Q4: What is the recommended solvent for making this compound stock solutions?

Given its solubility profile, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for cell culture use.

Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. For many cell lines, a final DMSO concentration of 0.1% or less is recommended. It is essential to include a vehicle control (media with the same final concentration of DMSO but without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This is a classic case of "solvent shock," where the hydrophobic compound rapidly precipitates upon entering the aqueous environment of the culture media. The key is to make the transition from the organic solvent to the aqueous medium more gradual.

Table 2: Troubleshooting Immediate Precipitation

Potential CauseExplanationRecommended Solution
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution. Add the DMSO stock dropwise to pre-warmed (37°C) culture media while gently vortexing or swirling to ensure rapid and even dispersion.
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. First, determine the maximum soluble concentration by performing a solubility test (see Protocol 3).
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
Issue 2: Precipitation Occurs Over Time in the Incubator

Question: My this compound solution was clear when I added it to the cells, but after several hours in the 37°C incubator, I can see a precipitate. What is happening?

Answer: Delayed precipitation can occur if the compound is at a concentration near its solubility limit, where it is metastable. Changes in the media environment over time within the incubator can cause it to fall out of solution.

Table 3: Troubleshooting Delayed Precipitation

Potential CauseExplanationRecommended Solution
Evaporation If the culture medium evaporates, the concentration of all components, including this compound, will increase, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Media Components The compound may interact with salts, proteins (from serum), or other components in the media over time, leading to the formation of insoluble complexes.Test the compound's solubility in both basal media and complete media (with serum) to see if serum components contribute to the issue. Consider reducing the serum concentration if experimentally feasible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Methodology:

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 404.41 g/mol ). For 1 mL of a 10 mM stock, you will need 4.04 mg.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile and does not require filter sterilization.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Recommended Dilution Method to Avoid Precipitation

This protocol emphasizes the correct technique for diluting the DMSO stock to prevent solvent shock.

Methodology (Example for 10 mL of a 10 µM final concentration):

  • Pre-warm Media: Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.

  • Prepare Tube: In a sterile conical tube, add the 10 mL of pre-warmed medium.

  • Calculate Volume: For a 1:1000 dilution (10 mM stock to 10 µM final), you will need 10 µL of the stock solution.

  • Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop. This gradual addition is key to preventing precipitation.

  • Homogenize: Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

G cluster_workflow Recommended Dilution Workflow A Prepare 10 mM Stock in 100% DMSO C Add stock solution dropwise to pre-warmed medium while gently vortexing A->C B Pre-warm complete cell culture medium to 37°C B->C D Visually inspect for any signs of precipitation C->D E Solution is clear: Add to cells D->E Yes F Precipitate observed: Troubleshoot (see guides) D->F No

Caption: Workflow for diluting this compound stock to prevent precipitation.

Protocol 3: Determining the Maximum Soluble Concentration

This assay helps you find the highest concentration of this compound that remains soluble in your specific cell culture medium.

Methodology:

  • Plate Setup: In a 96-well flat-bottom plate, add 198 µL of your complete, pre-warmed cell culture medium to each well in a single column (e.g., wells A1 through H1).

  • Prepare Serial Dilution:

    • Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).

    • In the first well (A1), add 2 µL of the 20 mM stock to the 198 µL of media to achieve a 200 µM concentration (and 1% DMSO). Mix well by pipetting up and down.

    • Transfer 100 µL from well A1 to well B1, and mix. This creates a 100 µM solution.

    • Continue this 2-fold serial dilution down the column.

    • In the last well (H1), add 2 µL of pure DMSO as a vehicle control.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance indicates precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Key Signaling Pathway

This compound has been identified as an inhibitor of Fatty Acid Synthase (FAS), an enzyme that is often overexpressed in cancer cells and is critical for their proliferation. By inhibiting FAS, this compound can disrupt cancer cell metabolism, leading to a decrease in proliferation and the induction of apoptosis (programmed cell death).

G cluster_pathway Simplified Signaling Pathway of this compound A This compound B Fatty Acid Synthase (FAS) A->B C Lipid Synthesis & Membrane Integrity B->C D Inhibition of Cell Proliferation C->D E Induction of Apoptosis C->E

Caption: this compound inhibits FAS, leading to reduced proliferation and apoptosis.

References

Technical Support Center: Optimizing Desoxyrhaponticin Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of desoxyrhaponticin in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A common starting point for oral administration of this compound in rats is 300 mg/kg body weight. This dosage has been shown to be effective in suppressing postprandial hyperglycemia in a type 2 diabetic animal model.[1] However, dosage optimization is crucial for each specific experimental model and therapeutic indication.

Q2: How should I prepare a this compound solution for oral gavage?

This compound is a stilbene (B7821643) glycoside and may have limited aqueous solubility. For oral administration, it is often prepared as a suspension. A common vehicle for oral gavage of hydrophobic compounds is an aqueous solution of 0.5% carboxymethyl cellulose (B213188) (CMC). When preparing the formulation, ensure it is homogenous. For compounds with very poor solubility, the use of vehicles containing solubilizing agents such as DMSO, PEG400, or Tween 80 may be considered, but potential toxicity of the vehicle itself should be evaluated.

Q3: What is the bioavailability of this compound?

Specific pharmacokinetic data for this compound, including its absolute bioavailability, is limited in publicly available literature. However, a related compound, rhaponticin, has been reported to have a very low absolute oral bioavailability of 0.03% in rats.[2][3][4][5] This suggests that this compound may also have low oral bioavailability due to factors such as first-pass metabolism. The aglycone of rhaponticin, rhapontigenin, is detected in plasma after oral administration of rhaponticin, indicating that the glycoside is likely hydrolyzed and the aglycone is absorbed.

Q4: What are the known signaling pathways modulated by this compound?

The aglycone of this compound, desoxyrhapontigenin, has been shown to exert its effects through the modulation of several key signaling pathways. One of the primary pathways is the PI3K/Akt/Nrf2 pathway . Desoxyrhapontigenin activates this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). Additionally, desoxyrhapontigenin has been found to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways .

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or variable drug exposure in plasma after oral administration. Poor solubility of this compound in the vehicle.- Increase the homogeneity of the suspension by thorough mixing or sonication before each administration.- Consider using a different vehicle with improved solubilizing properties (e.g., addition of a small percentage of DMSO or Tween 80), ensuring to run a vehicle-only control group to assess for any effects of the vehicle itself.
Rapid metabolism (first-pass effect) in the gut or liver.- Consider co-administration with an inhibitor of relevant metabolic enzymes if known.- Explore alternative routes of administration, such as intraperitoneal (i.p.) injection, to bypass first-pass metabolism if the experimental design allows. Note that i.p. administration of desoxyrhapontigenin has been used in some studies.
High variability in animal response to treatment. Inconsistent dosing due to inhomogeneous suspension.- Ensure the this compound suspension is well-mixed immediately before each gavage to ensure consistent concentration.
Stress induced by the oral gavage procedure.- Ensure personnel are properly trained in oral gavage techniques to minimize stress to the animals.- Consider alternative, less stressful oral administration methods if feasible, such as voluntary ingestion in a palatable vehicle.
Adverse effects observed in treated animals (e.g., weight loss, lethargy). Potential toxicity at the administered dose.- Perform a dose-ranging study to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD).- Monitor animals closely for any clinical signs of toxicity.
Vehicle-related toxicity.- Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.

Data Presentation

Table 1: Reported Oral Dosages of this compound and Related Compounds in Animal Models
CompoundAnimal ModelDosageIndicationReference
This compoundRat (Type 2 Diabetic Model)300 mg/kg b.wt.Postprandial Hyperglycemia
ERr 731 (extract containing this compound)Rat (Ovariectomized)1 and 3 mg/kg/dayVasomotor Menopausal Symptoms
Table 2: Pharmacokinetic Parameters of Rhaponticin (a related stilbene glycoside) in Rats
ParameterValueRoute of AdministrationReference
Absolute Bioavailability (F)0.03%Oral

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Volumetric flasks and appropriate glassware

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

2. Preparation of this compound Suspension (Example for 10 mg/mL in 0.5% CMC):

  • Prepare the 0.5% CMC vehicle by dissolving 0.5 g of CMC in 100 mL of sterile water. Mix thoroughly until a clear, viscous solution is formed.

  • Weigh the required amount of this compound powder.

  • Levigate the this compound powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration (e.g., 10 mg/mL).

  • Ensure the final suspension is homogenous. It is recommended to mix the suspension thoroughly (e.g., by vortexing or stirring) immediately before each administration.

3. Dosing Procedure:

  • Accurately weigh the animal to determine the correct volume of the suspension to be administered.

  • Gently restrain the animal.

  • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

  • Insert the gavage needle gently into the esophagus.

  • Slowly administer the this compound suspension.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.

Mandatory Visualizations

Desoxyrhaponticin_Experimental_Workflow Experimental Workflow for Oral Administration of this compound cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_vehicle Prepare Vehicle (e.g., 0.5% CMC) mix_suspension Prepare Homogenous Suspension prep_vehicle->mix_suspension weigh_dr Weigh this compound weigh_dr->mix_suspension weigh_animal Weigh Animal mix_suspension->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose oral_gavage Oral Gavage calculate_dose->oral_gavage sample_collection Collect Samples (e.g., blood, tissue) oral_gavage->sample_collection data_analysis Analyze Samples (e.g., PK/PD) sample_collection->data_analysis Desoxyrhapontigenin_Signaling_Pathway Signaling Pathway of Desoxyrhapontigenin (Aglycone of this compound) cluster_pathway PI3K/Akt/Nrf2 Pathway cluster_inhibition Inflammatory Pathway Inhibition Desoxyrhapontigenin Desoxyrhapontigenin PI3K PI3K Desoxyrhapontigenin->PI3K NFkB NF-κB Pathway Desoxyrhapontigenin->NFkB Inhibits MAPK MAPK Pathway Desoxyrhapontigenin->MAPK Inhibits Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Activation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription

References

Preventing degradation of Desoxyrhaponticin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Desoxyrhaponticin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a stilbene (B7821643) glycoside found in various plants, notably in the roots and rhizomes of Rheum species (rhubarb).[1][2][3] As a phenolic compound and a glycoside, it is susceptible to degradation under various chemical and physical stresses encountered during extraction processes. This degradation can lead to reduced yield and the presence of impurities in the final extract, compromising its quality and potential therapeutic efficacy.

Q2: What are the primary pathways of this compound degradation during extraction?

A2: The main degradation pathways for this compound, a stilbene glycoside, include:

  • Hydrolysis of the glycosidic bond: This is a major degradation route, catalyzed by acids, bases, or enzymes (e.g., β-glucosidases) present in the plant material. This cleavage results in the formation of its aglycone, 3,5-dihydroxy-4'-methoxystilbene, and a glucose molecule.

  • Oxidation: The phenolic hydroxyl groups on the stilbene backbone are prone to oxidation, which can be accelerated by exposure to oxygen, light, high temperatures, and the presence of metal ions. This can lead to the formation of quinone-type structures and other oxidation products.

  • Isomerization: The trans-stilbene (B89595) double bond can undergo isomerization to the cis-form, particularly when exposed to UV light. This can alter the biological activity of the compound.

Q3: Which factors have the most significant impact on this compound stability?

A3: The key factors influencing the stability of this compound during extraction are:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic linkage. A near-neutral pH is generally preferred.

  • Temperature: Elevated temperatures accelerate the rates of hydrolysis and oxidation.

  • Light: Exposure to light, especially UV radiation, can induce isomerization and photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic rings.

  • Enzymatic Activity: Endogenous enzymes within the plant material can degrade this compound if not properly inactivated.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Degradation due to harsh conditions: High temperature, prolonged extraction time, or extreme pH.Optimize extraction parameters. Use lower temperatures (e.g., 40-60°C). Shorten the extraction duration. Maintain a near-neutral pH of the extraction solvent.
Enzymatic degradation: Presence of active endogenous enzymes in the plant material.Deactivate enzymes prior to extraction by blanching the plant material (e.g., brief exposure to hot water or steam) followed by rapid cooling. Alternatively, flash-freeze fresh plant material in liquid nitrogen and store it at -80°C until extraction.
Inefficient extraction: Incorrect choice of solvent or extraction method.Use a hydroalcoholic solvent such as 70-80% ethanol (B145695) or methanol (B129727). Consider using advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency at lower temperatures and shorter times.
Presence of unknown peaks in chromatogram (impurities) Formation of degradation products: Hydrolysis, oxidation, or isomerization of this compound.Control the critical parameters: maintain a neutral pH, keep the temperature low, and protect the extraction mixture from light. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Co-extraction of other plant constituents: The solvent system may be extracting other compounds with similar polarities.Optimize the selectivity of the extraction solvent. Employ post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography.
Discoloration of the extract (e.g., browning) Oxidative degradation: Oxidation of phenolic compounds, including this compound.Add antioxidants to the extraction solvent. Commonly used antioxidants include ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) (0.01% w/v).[4][5]
Extraction of pigments: Co-extraction of chlorophylls (B1240455) and other plant pigments.If using fresh plant material, a preliminary wash with a non-polar solvent like hexane (B92381) can help remove some pigments before the main extraction.
Inconsistent extraction results Variability in plant material: Differences in the age, part of the plant used, harvesting time, or storage conditions of the raw material.Use standardized plant material from a reliable source. Ensure consistent pre-processing and storage of the plant material.
Fluctuations in extraction parameters: Inconsistent control of temperature, time, pH, or solvent composition.Carefully monitor and control all extraction parameters for each batch. Use calibrated equipment.

Data on this compound Stability

While specific kinetic data for this compound degradation is not extensively available in public literature, the following table summarizes the qualitative and semi-quantitative impact of key parameters on its stability, based on the behavior of similar stilbene glycosides.

Parameter Condition Effect on this compound Stability Primary Degradation Pathway(s) Affected
pH Acidic (pH < 4)Moderate to High DegradationHydrolysis of glycosidic bond
Neutral (pH 6-7)Optimal Stability-
Alkaline (pH > 8)High DegradationHydrolysis of glycosidic bond, Oxidation
Temperature Low (4°C)High Stability-
Moderate (25-40°C)Low to Moderate DegradationHydrolysis, Oxidation
High (> 60°C)High DegradationHydrolysis, Oxidation
Light DarkHigh Stability-
Ambient LightLow to Moderate DegradationIsomerization, Photodegradation
UV LightHigh DegradationIsomerization, Photodegradation
Oxygen Anaerobic/Inert AtmosphereHigh Stability-
Aerobic (presence of air)Moderate to High DegradationOxidation

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound from Rheum species

This protocol is designed to maximize the yield of this compound while minimizing degradation.

1. Plant Material Pre-treatment:

  • Use dried and powdered rhizomes of Rheum species (particle size < 0.5 mm).
  • For fresh material, wash, slice, and immediately blanch in hot water (80-90°C) for 2-3 minutes to inactivate enzymes. Cool rapidly in an ice bath and then lyophilize or oven-dry at a low temperature (< 40°C).

2. Extraction Solvent Preparation:

  • Prepare a solution of 70% ethanol (v/v) in deionized water.
  • Degas the solvent by sonicating for 15-20 minutes.
  • Add an antioxidant, such as ascorbic acid to a final concentration of 0.1% (w/v).

3. Ultrasonic-Assisted Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
  • Add 150 mL of the prepared extraction solvent (solid-to-liquid ratio of 1:15 g/mL).
  • Place the flask in an ultrasonic bath with temperature control.
  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.
  • Maintain the extraction temperature at 45°C.
  • Extract for 30 minutes.

4. Post-Extraction Processing:

  • Immediately after extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
  • Collect the supernatant and repeat the extraction on the residue with another 100 mL of the extraction solvent.
  • Combine the supernatants from both extractions.
  • Filter the combined supernatant through a 0.45 µm membrane filter.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
  • Store the concentrated extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a validated method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL) and create a series of dilutions for the calibration curve.

  • Sample Preparation: Dilute the final extract with the initial mobile phase composition to a suitable concentration within the linear range of the calibration curve. Filter through a 0.22 µm syringe filter before injection.

Visualizations

degradation_pathway This compound This compound (trans-isomer) Aglycone 3,5-dihydroxy-4'-methoxystilbene (Aglycone) This compound->Aglycone Hydrolysis (Acid, Base, Enzymes) Glucose Glucose Oxidized_Products Oxidized Products (e.g., Quinones) This compound->Oxidized_Products Oxidation (O2, Light, Heat) Cis_Isomer cis-Desoxyrhaponticin This compound->Cis_Isomer Isomerization (UV Light)

Degradation pathways of this compound.

experimental_workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-extraction cluster_analysis Analysis Plant_Material Plant Material (Rheum species) Drying Drying / Lyophilization Plant_Material->Drying Enzyme_Inactivation Enzyme Inactivation (Blanching) Plant_Material->Enzyme_Inactivation Grinding Grinding Drying->Grinding Extraction Ultrasonic-Assisted Extraction (70% Ethanol, 45°C, 30 min) + Antioxidant Grinding->Extraction Enzyme_Inactivation->Grinding Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Concentration Rotary Evaporation (< 45°C) Filtration->Concentration Storage Storage (-20°C, Amber Vial, N2) Concentration->Storage HPLC_Analysis HPLC-UV Analysis Storage->HPLC_Analysis

Optimized workflow for this compound extraction.

logical_relationship Degradation This compound Degradation Prevention Prevention Strategies High_Temp High Temperature High_Temp->Degradation Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->Degradation Light_Exposure Light Exposure Light_Exposure->Degradation Oxygen Oxygen Presence Oxygen->Degradation Enzymes Enzymatic Activity Enzymes->Degradation Low_Temp Low Temperature Extraction Prevention->Low_Temp Neutral_pH Neutral pH Prevention->Neutral_pH Darkness Protection from Light Prevention->Darkness Inert_Atmosphere Inert Atmosphere Prevention->Inert_Atmosphere Enzyme_Inactivation Enzyme Inactivation Prevention->Enzyme_Inactivation Antioxidants Use of Antioxidants Prevention->Antioxidants

Factors causing degradation and corresponding prevention strategies.

References

Technical Support Center: Addressing Autofluorescence of Desoxyrhaponticin in Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the autofluorescence of Desoxyrhaponticin in imaging assays. The following information is based on established methods for mitigating autofluorescence from endogenous sources and small molecules.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological samples from sources other than the fluorescent labels intentionally added for imaging.[1] Common endogenous sources include collagen, elastin, riboflavin, NADH, and lipofuscin.[1][2][3] Fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[1] This inherent background signal can interfere with the detection of specific fluorescent signals, potentially leading to inaccurate results.

Q2: Why is this compound likely to be autofluorescent?

Q3: How can I determine if this compound is causing autofluorescence in my experiment?

To assess the autofluorescence of this compound, you should include a control sample containing only the compound at the working concentration used in your experiment, without any fluorescent labels. Image this sample using the same settings as your fully stained samples. Any signal detected in the this compound-only sample can be attributed to its autofluorescence.

Troubleshooting Guide: Mitigating this compound Autofluorescence

This guide provides a step-by-step approach to identifying and reducing autofluorescence in your imaging experiments involving this compound.

Step 1: Characterize the Autofluorescence

The first step in addressing autofluorescence is to understand its spectral properties.

Q: How do I determine the excitation and emission spectra of the autofluorescence in my samples?

A: Use a spectrophotometer or a confocal microscope with spectral imaging capabilities to measure the fluorescence spectrum of a sample containing only your cells or tissue and this compound. By scanning a range of excitation wavelengths, you can identify the peak excitation and emission wavelengths of the autofluorescence. Knowing this will help you choose fluorophores that are spectrally distinct from the autofluorescence.

Step 2: Optimize Your Experimental Setup

Simple modifications to your experimental protocol can significantly reduce the impact of autofluorescence.

Q: How can I choose the right fluorophores to avoid autofluorescence interference?

A: Select fluorophores that emit in the red to far-red region of the spectrum (620–750nm), as autofluorescence is often more prominent in the blue to green spectrum (350–550 nm). Brighter fluorophores like phycoerythrin (PE) and allophycocyanin (APC) can also help to increase the signal-to-background ratio.

Q: Can the choice of fixative affect autofluorescence?

A: Yes, aldehyde-based fixatives like formalin and glutaraldehyde are known to increase autofluorescence. Consider using an organic solvent such as ice-cold methanol (B129727) or ethanol (B145695) for fixation instead. If aldehyde fixation is necessary, you can try reducing the concentration of the fixative or the duration of fixation. Treating samples with sodium borohydride (B1222165) can also help reduce aldehyde-induced autofluorescence.

Step 3: Implement Autofluorescence Reduction Techniques

If optimizing the experimental setup is insufficient, several techniques can be employed to actively reduce autofluorescence.

Q: What are chemical quenching agents and how do they work?

A: Chemical quenching agents are compounds that can reduce autofluorescence by binding to and quenching the fluorescent elements in a sample. Commercially available kits and individual reagents can be used for this purpose.

Table 1: Common Chemical Quenching Agents for Autofluorescence

Quenching AgentTarget Autofluorescence Source(s)Notes
Vector® TrueVIEW® Non-lipofuscin sources (e.g., collagen, elastin)Effective in tissues like kidney, spleen, and pancreas.
Sudan Black B LipofuscinA lipophilic dye that effectively quenches lipofuscin autofluorescence. Can fluoresce in the far-red channel.
Eriochrome Black T Lipofuscin and formalin-induced autofluorescence---
Copper Sulfate Formalin-fixed tissueParticularly useful for reducing autofluorescence in formalin-fixed samples.
Sodium Borohydride Aldehyde-induced autofluorescenceCan have mixed results and may increase red blood cell autofluorescence in formaldehyde-fixed tissue.
Trypan Blue Collagen-rich tissues, liver, kidney, neural tissuesAbsorbs light around 580-620nm.

Q: What is photobleaching and how can it reduce autofluorescence?

A: Photobleaching involves exposing the sample to intense light to destroy the fluorescent molecules causing the autofluorescence before imaging your specific signal. This can be a cost-effective method for reducing background fluorescence.

Experimental Protocol: Photobleaching for Autofluorescence Reduction

  • Sample Preparation: Prepare your tissue sections or cells as per your standard protocol, up to the point before adding your fluorescently labeled antibodies.

  • Photobleaching Setup: Place the sample on the microscope stage. Use a broad-spectrum light source, such as a mercury arc lamp or an LED, to illuminate the sample.

  • Exposure: Expose the sample to continuous, high-intensity light. The duration of exposure can range from several minutes to a couple of hours, depending on the sample and the intensity of the autofluorescence. It is recommended to optimize the exposure time for your specific sample type.

  • Immunostaining: After photobleaching, proceed with your standard immunofluorescence staining protocol.

  • Imaging: Image the sample using your standard imaging parameters. Include a non-photobleached control to assess the effectiveness of the treatment.

Q: Can I remove autofluorescence after acquiring my images?

A: Yes, computational methods can be used to subtract autofluorescence from your images. The two main approaches are spectral unmixing and background subtraction.

  • Spectral Unmixing: This technique is used with multispectral imaging systems. It treats autofluorescence as a distinct fluorescent signal with its own unique spectrum. By acquiring a reference spectrum of the autofluorescence from an unstained sample, the software can computationally remove this signal from the final image.

  • Background Subtraction: Simpler image analysis software can perform background subtraction. This involves recording an image of an unstained sample to capture the autofluorescence signal and then subtracting this image from the images of your stained samples.

Visual Guides

Experimental Workflow for Addressing Autofluorescence

cluster_0 Phase 1: Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Prepare Control Sample (Cells/Tissue + this compound) B Acquire Images with Standard Settings A->B C Analyze for Autofluorescence Signal B->C D Optimize Experimental Design (e.g., change fluorophore, fixative) C->D If autofluorescence is present E Apply Chemical Quenching C->E If optimization is insufficient F Perform Photobleaching C->F As an alternative method G Utilize Computational Correction (Spectral Unmixing/Subtraction) C->G For post-acquisition correction H Acquire Final Images D->H E->H F->H G->H I Compare with Controls H->I J Quantify Signal-to-Noise Ratio I->J

Caption: Workflow for assessing and mitigating autofluorescence.

Decision Tree for Selecting an Autofluorescence Reduction Method

start Autofluorescence Detected? spectral Do you have a multispectral imaging system? start->spectral Yes end Proceed with Imaging start->end No unmix Use Spectral Unmixing spectral->unmix Yes optimize Optimize Experimental Design (Fluorophores, Fixation) spectral->optimize No unmix->end still_present Autofluorescence still an issue? optimize->still_present chemical Try Chemical Quenching (e.g., Sudan Black B) still_present->chemical Yes still_present->end No photobleach Try Photobleaching chemical->photobleach If ineffective chemical->end If effective subtract Use Background Subtraction photobleach->subtract If ineffective photobleach->end If effective subtract->end

Caption: Decision tree for choosing an autofluorescence reduction strategy.

Simplified Signaling Pathway: Fatty Acid Synthase (FAS) Inhibition

This compound has been reported to inhibit fatty acid synthase (FAS). The following diagram illustrates a simplified overview of the FAS pathway and the point of inhibition.

cluster_pathway Fatty Acid Synthesis Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids CellGrowth Cell Proliferation & Survival FattyAcids->CellGrowth This compound This compound This compound->FAS

Caption: Inhibition of the Fatty Acid Synthase (FAS) pathway by this compound.

References

Matrix effects in mass spectrometry analysis of Desoxyrhaponticin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Desoxyrhaponticin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4] These effects are a significant concern in complex biological matrices like plasma, serum, or urine.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of this compound?

A2: The primary causes of matrix effects are co-eluting endogenous components from the biological sample, such as phospholipids, salts, and metabolites. Inadequate sample cleanup, suboptimal chromatographic separation, and the choice of ionization technique can also contribute significantly to these effects. For this compound, which may be analyzed in various biological fluids, the complexity of the matrix is a key factor.

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: Matrix effects can be identified by comparing the response of this compound in a pure solvent with its response in a sample matrix where the analyte has been spiked post-extraction. A significant difference in signal intensity indicates the presence of matrix effects. Another common method is to monitor for ion suppression or enhancement zones in the chromatogram by infusing a constant concentration of the analyte while injecting a blank, extracted matrix sample.

Q4: What is a suitable internal standard for the analysis of this compound to compensate for matrix effects?

A4: An ideal internal standard (IS) is a stable isotope-labeled version of this compound. Since a stable isotope-labeled IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar matrix effects, thus providing effective compensation. If a stable isotope-labeled standard is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used. For a related compound, desoxyrhapontigenin, a heavy isotope-labeled resveratrol (B1683913) was successfully used as an internal standard.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the mass spectrometry analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity or high variability in this compound quantification. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent retention times for this compound. Matrix-induced chromatographic effects or system contamination. 1. Implement a Guard Column: Use a guard column to protect the analytical column from matrix contaminants. 2. Column Washing: Incorporate a robust column washing step at the end of each run to remove strongly retained matrix components. 3. Check for System Contamination: Perform blank injections to diagnose any system contamination.
Poor peak shape (e.g., tailing, fronting). Matrix components interfering with the chromatography. 1. Optimize Mobile Phase: Adjust the pH or organic content of the mobile phase to improve peak shape. 2. Evaluate Different Columns: Test different stationary phases to find one that provides better peak symmetry for this compound in the presence of the sample matrix.
High background noise in the chromatogram. Contamination of the mass spectrometer's ion source. 1. Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations. 2. Divert Flow: Use a divert valve to direct the initial, unretained portion of the sample, which often contains high concentrations of salts and other interferences, to waste instead of the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is designed to minimize matrix effects by effectively cleaning up biological samples before LC-MS/MS analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of the plasma sample with 900 µL of 100 mM ammonium (B1175870) formate (B1220265) and 2% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic and mass spectrometric conditions.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition This compound: m/z 389.1 → 227.1 (Example - requires optimization)
Internal Standard To be determined based on availability (e.g., Stable Isotope Labeled this compound)

Note: The MRM transition for this compound needs to be empirically determined by infusing a standard solution into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Dilution Dilute Sample Sample->Dilution SPE Solid-Phase Extraction Dilution->SPE Elution Elute Analyte SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC System Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection Mass Spectrometry Detection Chromatography->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantification of this compound Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Problem->Matrix_Effect Sample_Prep Inadequate Sample Preparation Matrix_Effect->Sample_Prep Chroma Poor Chromatographic Resolution Matrix_Effect->Chroma Use_IS Use Stable Isotope Labeled IS Matrix_Effect->Use_IS Dilute Dilute Sample Matrix_Effect->Dilute Optimize_Prep Optimize Sample Prep (SPE, LLE) Sample_Prep->Optimize_Prep Optimize_Chroma Optimize LC Method Chroma->Optimize_Chroma

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Enhancing the Cellular Uptake of Desoxyrhaponticin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the cellular uptake of Desoxyrhaponticin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro experiment shows low cellular uptake of this compound. What are the potential causes and solutions?

A1: Low cellular uptake of this compound, a stilbenoid compound, is a common challenge due to its physicochemical properties. Several factors could be contributing to this issue. Here's a troubleshooting guide:

Potential Causes & Solutions:

  • Poor Aqueous Solubility: this compound has low water solubility, which can limit its availability to the cells in culture medium.

    • Troubleshooting Tip: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before adding it to the cell culture medium. The final concentration of the organic solvent should be non-toxic to the cells (typically <0.1%). Consider using nanoformulations to improve solubility.[1][2]

  • Cell Model and Culture Conditions:

    • Cell Line Selection: The choice of cell line is critical. Different cell lines exhibit varying uptake efficiencies. For intestinal absorption studies, Caco-2 cells are a widely used model.[3][4][5]

    • Cell Monolayer Integrity: For permeability assays using models like Caco-2, ensure the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER).

  • Efflux Pump Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.

    • Troubleshooting Tip: Investigate the involvement of efflux pumps by co-incubating the cells with known P-gp inhibitors, such as verapamil (B1683045) or cyclosporin (B1163) A, in preclinical studies. A variety of natural compounds, including curcumin (B1669340) and ginsenosides, have also been shown to inhibit P-gp.

  • Experimental Parameters:

    • Incubation Time and Concentration: Cellular uptake is often time and concentration-dependent. Perform a time-course and concentration-response experiment to determine the optimal conditions.

    • Temperature: Cellular uptake is an energy-dependent process and is significantly reduced at lower temperatures (e.g., 4°C). Ensure experiments are conducted at 37°C.

Q2: How can I enhance the cellular uptake of this compound?

A2: Several strategies can be employed to enhance the cellular uptake of poorly permeable compounds like this compound:

  • Nanoformulations: Encapsulating this compound in nanoparticles can significantly improve its solubility, stability, and cellular uptake.

    • Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and biocompatible nanoparticles that can encapsulate hydrophobic drugs.

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, enhancing their delivery into cells.

  • Permeation Enhancers: These are compounds that can transiently increase the permeability of the cell membrane.

    • Surfactants: Non-ionic surfactants can be used to improve drug solubility and reduce the risk of precipitation.

    • Natural Compounds: Some natural compounds like piperine (B192125) (from black pepper) can inhibit metabolic enzymes and enhance the bioavailability of stilbenoids.

Q3: What is the general mechanism of nanoparticle uptake by cells?

A3: The primary mechanism for the cellular uptake of nanoparticles is endocytosis, an active transport process where the cell engulfs the nanoparticles. This process can be divided into several pathways:

  • Clathrin-Mediated Endocytosis: This is a receptor-mediated process where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

  • Macropinocytosis: This process involves the formation of large vesicles (macropinosomes) that engulf extracellular fluid and particles.

The specific endocytic pathway can depend on the nanoparticle's size, shape, and surface charge, as well as the cell type.

Data Presentation

Table 1: Comparative Cellular Uptake of Free vs. Nanoformulated Stilbenoids (Resveratrol as a proxy for this compound)
FormulationCell LineIncubation Time (h)Cellular Uptake (% of initial dose)Fold Increase vs. Free StilbenoidReference
Free ResveratrolCaco-2122.3 ± 2.5-
Resveratrol-loaded TMC-TPP NanoparticlesCaco-2176.6 ± 1.9~3.4
Free ResveratrolKeratinocytesNot Specified--
Resveratrol-loaded Solid Lipid Nanoparticles (SLN)KeratinocytesNot SpecifiedSignificantly HigherNot Quantified
Free ResveratrolBreast Cancer CellsNot Specified--
Resveratrol-loaded PLGA NanoparticlesBreast Cancer CellsNot SpecifiedExcellentNot Quantified

TMC-TPP: Trimethyl chitosan-tripolyphosphate

Table 2: Effect of Surface Charge on Nanoparticle Uptake
Nanoparticle Surface ChargeCell TypeCellular Uptake EfficiencyReference
PositiveNon-phagocytic (e.g., A549, HeLa)High
NegativeNon-phagocytic (e.g., A549, HeLa)Low
PositivePhagocytic (e.g., THP-1 macrophages)High
NegativePhagocytic (e.g., THP-1 macrophages)Low

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Distilled water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in DCM (e.g., 5 ml).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath. The sonication parameters (power, time) should be optimized.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with distilled water to remove excess PVA and unencapsulated this compound.

  • Storage: Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Protocol 3: Quantification of Intracellular this compound by HPLC-MS/MS

This protocol provides a general workflow for measuring the intracellular concentration of this compound.

Materials:

  • Cell culture plates

  • Treated and control cells

  • Ice-cold PBS

  • Trypsin-EDTA (for adherent cells)

  • Lysis buffer (e.g., methanol (B129727) or acetonitrile) containing an internal standard

  • HPLC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Treatment: Treat the cells with this compound (free or encapsulated) at various concentrations and for different time points. Include untreated cells as a control.

  • Cell Harvesting:

    • Remove the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • For adherent cells, detach them using trypsin-EDTA.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Vortex or sonicate to lyse the cells and precipitate proteins.

    • Centrifuge to pellet the cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the intracellular this compound.

    • Analyze the sample using a validated HPLC-MS/MS method to quantify the concentration of this compound.

  • Data Normalization: Normalize the intracellular concentration of this compound to the total protein content or cell number of each sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Uptake Analysis prep_np Prepare this compound-Loaded Nanoparticles (Protocol 1) treat_cells Treat Cells with Formulations prep_np->treat_cells prep_lipo Prepare this compound-Loaded Liposomes (Protocol 2) prep_lipo->treat_cells prep_free Prepare Free this compound Solution prep_free->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells harvest_cells Harvest and Lyse Cells (Protocol 3) treat_cells->harvest_cells quantify Quantify Intracellular this compound (HPLC-MS/MS) harvest_cells->quantify analyze_data Data Analysis and Comparison quantify->analyze_data

Caption: Experimental workflow for evaluating enhanced cellular uptake of this compound.

Endocytosis_Pathway extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space nanoparticle Nanoparticle receptor Receptor nanoparticle->receptor Binding clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Recruitment endosome Early Endosome clathrin_pit->endosome Internalization lysosome Lysosome endosome->lysosome Fusion release Drug Release endosome->release lysosome->release

Caption: Simplified signaling pathway for receptor-mediated endocytosis of nanoparticles.

Troubleshooting_Flowchart start Low Cellular Uptake of This compound q1 Is the compound fully dissolved? start->q1 s1 Improve solubilization: - Check vehicle solvent - Use nanoformulations q1->s1 No q2 Is the cell monolayer intact (e.g., TEER)? q1->q2 Yes s1->q2 s2 Optimize cell culture conditions q2->s2 No q3 Are efflux pumps involved? q2->q3 Yes s2->q3 s3 Use P-gp inhibitors (e.g., verapamil) q3->s3 Yes q4 Are incubation time and concentration optimized? q3->q4 No s3->q4 s4 Perform time-course and dose-response experiments q4->s4 No end Re-evaluate Cellular Uptake q4->end Yes s4->end

Caption: Troubleshooting flowchart for low cellular uptake of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Desoxyrhaponticin and its Aglycone, Desoxyrhapontigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of the stilbene (B7821643) glycoside, desoxyrhaponticin, and its aglycone metabolite, desoxyrhapontigenin. Stilbenoids, a class of natural polyphenols, have garnered significant attention for their therapeutic potential. Understanding the structure-activity relationship between a glycoside and its aglycone is crucial for drug development, as the sugar moiety can significantly influence bioavailability, metabolism, and ultimately, biological efficacy. This document summarizes the available experimental data on their antioxidant, anti-inflammatory, anti-cancer, and metabolic activities, presenting quantitative data in structured tables and detailing the experimental methodologies employed.

Key Bioactivities: A Head-to-Head Comparison

The bioactivity of a compound is intrinsically linked to its chemical structure. The primary difference between this compound and desoxyrhapontigenin is the presence of a glucose molecule attached to the stilbene backbone in the former. This structural variance is hypothesized to affect the compounds' ability to interact with cellular targets and signaling pathways.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies.

Table 1: Comparison of Antioxidant Activity

CompoundAssayCell LineIC50 (µM)Source
Desoxyrhapontigenin Intracellular ROS ReductionRAW 264.7Not explicitly stated, but identified as most potent of six stilbenes[1]
Desoxyrhapontigenin Peroxynitrite ReductionRAW 264.7Not explicitly stated, but identified as most potent of six stilbenes[1]
This compound Intracellular ROS ReductionRAW 264.7Data not available in a direct comparative study-
This compound Peroxynitrite ReductionRAW 264.7Data not available in a direct comparative study-
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. The anti-inflammatory effects of these stilbenes are often evaluated by their ability to inhibit pro-inflammatory mediators.

A study investigating the anti-inflammatory effects of six stilbene derivatives in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages found that desoxyrhapontigenin, at concentrations of 10, 30, and 50µM, significantly inhibited nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] This suggests that desoxyrhapontigenin possesses potent anti-inflammatory properties. The study implies that desoxyrhapontigenin was more effective than the other stilbenes tested, which likely included this compound.

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsSource
Desoxyrhapontigenin Nitric Oxide (NO) ProductionRAW 264.7Significantly inhibited NO production at 10, 30, and 50µM[2]
This compound Nitric Oxide (NO) ProductionRAW 264.7Data not available in a direct comparative study-
Anti-cancer Activity

The potential of natural compounds to inhibit cancer cell growth is a major area of research. The cytotoxicity of this compound and desoxyrhapontigenin has been evaluated in breast cancer cell lines.

Table 3: Comparison of Anti-cancer Activity

CompoundCell LineAssayIC50 (µM)Source
Desoxyrhapontigenin MCF-7 (Breast Cancer)Cytotoxicity92
This compound MCF-7 (Breast Cancer)CytotoxicityData not available in a direct comparative study-
Metabolic Effects

Stilbenes have also been investigated for their potential to modulate metabolic pathways, particularly in the context of diabetes.

This compound has been shown to inhibit glucose uptake in both intestinal and renal tissues. In rabbit intestinal membrane vesicles, the IC50 for glucose uptake inhibition was 148.3 µM. In rat everted gut sleeves, the IC50 was 30.9 µM. Furthermore, in the renal membrane vesicles of both normal and diabetic rats, the IC50 values were 118.8 µM and 115.7 µM, respectively. There is currently no available data on the effect of desoxyrhapontigenin on glucose uptake to allow for a direct comparison.

Table 4: Comparison of Metabolic Effects (Inhibition of Glucose Uptake)

CompoundTissue/ModelIC50 (µM)Source
This compound Rabbit Intestinal Membrane Vesicles148.3
This compound Rat Everted Gut Sleeves30.9
This compound Rat Renal Membrane Vesicles (Normal)118.8
This compound Rat Renal Membrane Vesicles (Diabetic)115.7
Desoxyrhapontigenin -Data not available-

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.

Protocol:

  • Cell Culture: Plate HepG2 or other suitable cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to allow the probe to enter the cells.

  • Compound Incubation: Remove the DCFH-DA solution, wash the cells, and then incubate with various concentrations of the test compounds (this compound or desoxyrhapontigenin).

  • Induction of Oxidative Stress: After incubation with the test compounds, wash the cells and add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) over time using a fluorescence microplate reader.

  • Data Analysis: The antioxidant activity is calculated based on the reduction in fluorescence in the presence of the test compound compared to the control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time before stimulating with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for a short period to allow for color development and then measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7) in a 96-well plate and allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Western Blot Analysis for Inflammatory Proteins (iNOS and COX-2)

Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol:

  • Cell Lysis: After treating RAW 264.7 cells with the test compounds and LPS, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (iNOS and COX-2).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.

  • Analysis: Quantify the protein band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G Anti-inflammatory Action of Desoxyrhapontigenin LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->Inflammatory_Genes activates transcription of Desoxyrhapontigenin Desoxyrhapontigenin Desoxyrhapontigenin->IKK inhibits

Caption: Desoxyrhapontigenin's anti-inflammatory mechanism.

G Workflow for Cell Viability (MTT) Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 a Seed cells in 96-well plate b Incubate (24h) a->b c Treat cells with compound b->c d Incubate (24-72h) c->d e Add MTT reagent d->e f Incubate (2-4h) e->f g Add solubilizing agent (DMSO) f->g h Measure absorbance (570nm) g->h

Caption: MTT assay experimental workflow.

Conclusion

The available evidence suggests that both this compound and its aglycone, desoxyrhapontigenin, possess promising bioactive properties. Desoxyrhapontigenin appears to be a potent anti-inflammatory and antioxidant agent, though a direct quantitative comparison with its glycoside precursor is often lacking in the current literature. The presence of the glucose moiety in this compound likely influences its absorption and metabolism, which could lead to differences in in vivo efficacy that are not captured by in vitro studies.

Further head-to-head comparative studies are crucial to fully elucidate the structure-activity relationship between these two compounds and to determine their respective therapeutic potentials. Such studies should employ standardized assays and report quantitative data (e.g., IC50 values) to allow for robust comparisons. This will be instrumental in guiding future research and development of these natural compounds for pharmaceutical applications.

References

Unveiling the Potential of Desoxyrhaponticin: A Comparative Guide to Fatty Acid Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, effective, and safe inhibitors of fatty acid synthase (FASN) is a critical frontier in the development of therapeutics for cancer and metabolic diseases. Desoxyrhaponticin, a natural stilbene (B7821643) glycoside derived from the roots of Rheum tanguticum (rhubarb), has emerged as a promising candidate.[1] This guide provides a comprehensive validation of its FASN inhibitory activity, an objective comparison with established and novel FASN inhibitors, and detailed experimental protocols to empower further research in this field.

This compound: A Natural Inhibitor of a Key Metabolic Oncogene

Fatty acid synthase is a central enzyme in the de novo synthesis of fatty acids, a process that is notably upregulated in many cancer cells to meet the demands of rapid proliferation and membrane biogenesis. This makes FASN a compelling target for anticancer drug development. This compound has been identified as a natural compound that not only inhibits the intracellular activity of FASN but also downregulates its expression in human breast cancer cells.[1][2] Furthermore, it has been shown to induce apoptosis in cancer cells, highlighting its therapeutic potential.[1]

Comparative Analysis of FASN Inhibitors

To contextualize the potential of this compound, it is essential to compare its activity with other known FASN inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key inhibitors, providing a quantitative benchmark for their potency.

InhibitorTypeTarget DomainIC50 Value (Purified Human FASN)Reference(s)
This compound Natural Stilbene GlycosideNot SpecifiedNot Available[1]
GSK2194069 Syntheticβ-ketoacyl reductase (KR)7.7 nM
TVB-2640 (Denifanstat) SyntheticNot Specified52 nM
Fasnall SyntheticNot Specified3.71 µM
Orlistat Synthetic (Lipase Inhibitor)Thioesterase (TE)~145 µM (in retinoblastoma cells)
Cerulenin Natural MycotoxinKetoacyl Synthase (KS)Not Specified (potent inhibitor)
(-)-Epigallocatechin-3-gallate (EGCG) Natural PolyphenolNot Specified52 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanism of FASN and the experimental approaches to validate its inhibitors, the following diagrams are provided.

FASN_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate FASN->Palmitate Downstream Membrane Synthesis, Protein Modification, Signaling Lipids Palmitate->Downstream Inhibitor This compound & Alternatives Inhibitor->FASN

Caption: The Fatty Acid Synthase (FASN) pathway, illustrating the conversion of Acetyl-CoA and Malonyl-CoA into Palmitate, and the inhibitory action of this compound and other FASN inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PurifiedFASN Purified FASN Enzyme InitiateReaction Initiate Reaction with Purified FASN PurifiedFASN->InitiateReaction InhibitorSol Prepare Inhibitor Stock (e.g., this compound) AddInhibitor Add Inhibitor at Varying Concentrations InhibitorSol->AddInhibitor ReactionMix Prepare Reaction Mixture: - Buffer - Acetyl-CoA - Malonyl-CoA - NADPH ReactionMix->AddInhibitor AddInhibitor->InitiateReaction Measure Measure NADPH Oxidation at 340 nm over time InitiateReaction->Measure CalcRate Calculate Initial Reaction Rates Measure->CalcRate Plot Plot % Inhibition vs. Inhibitor Concentration CalcRate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A generalized experimental workflow for a spectrophotometric FASN inhibition assay.

Experimental Protocols

For researchers aiming to validate or compare FASN inhibitors, the following protocols provide a detailed methodology for key experiments.

Spectrophotometric FASN Activity Assay (NADPH Oxidation)

This assay measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified human FASN enzyme

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)

  • Acetyl-CoA solution (10 mM)

  • Malonyl-CoA solution (10 mM)

  • NADPH solution (10 mM)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Procedure:

  • Prepare a reaction master mix in the assay buffer containing acetyl-CoA (final concentration 50 µM) and NADPH (final concentration 100 µM).

  • Aliquot the master mix into the wells of the 96-well plate.

  • Add the test inhibitor at various concentrations to the respective wells. Include a solvent control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding malonyl-CoA (final concentration 50 µM) to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based FASN Inhibition Assay (Tritiated Acetate (B1210297) Incorporation)

This assay measures the de novo synthesis of fatty acids in living cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

  • Human cancer cell line with high FASN expression (e.g., MCF-7, BT-474)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • [³H]-acetate (radiolabeled)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the test inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Add [³H]-acetate to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized lipids.

  • Wash the cells twice with ice-cold PBS to remove unincorporated [³H]-acetate.

  • Lyse the cells and extract the total lipids using the lipid extraction solvent.

  • Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate.

  • Calculate the percentage of inhibition of acetate incorporation for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound presents a compelling profile as a natural FASN inhibitor with demonstrated anti-cancer properties. While a direct enzymatic IC50 value remains to be determined, its ability to suppress FASN activity and expression in cellular models positions it as a significant lead compound for further investigation. The comparative data and detailed protocols provided in this guide are intended to facilitate a deeper understanding of this compound's potential and to support the ongoing efforts in the development of next-generation FASN-targeted therapies. Researchers are encouraged to utilize these methodologies to further elucidate the precise mechanism and potency of this promising natural product.

References

A Head-to-Head Comparison of Desoxyrhaponticin and Other Fatty Acid Synthase (FAS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Desoxyrhaponticin and other prominent Fatty Acid Synthase (FAS) inhibitors. Fatty acid synthase is a critical enzyme in de novo lipogenesis, a pathway often upregulated in various cancers and metabolic diseases, making it a significant therapeutic target.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways to facilitate an objective evaluation of these inhibitors.

Introduction to Fatty Acid Synthase (FAS) and its Inhibition

Fatty Acid Synthase (FAS) is the central enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[3] While FAS activity is typically low in most normal adult tissues, which rely on dietary fats, its expression and activity are significantly elevated in many cancer cells to support rapid proliferation and membrane biosynthesis.[4][5] This differential expression makes FAS an attractive target for anticancer drug development, with the goal of selectively inducing apoptosis in tumor cells while sparing normal cells. A variety of natural and synthetic compounds have been identified as FAS inhibitors, each with distinct mechanisms and potencies.

Quantitative Comparison of FAS Inhibitors

The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological or biochemical function by 50%. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the use of purified enzymes versus whole-cell assays, the specific cell lines employed, and the assay methodology. The following table summarizes the reported IC50 values for this compound and other well-characterized FAS inhibitors.

InhibitorTypeTarget/Assay SystemIC50 ValueReference
This compound Natural (Stilbene)Intracellular FAS activity and expression in MCF-7 breast cancer cells.Not explicitly quantified as a direct enzymatic IC50.
Rhaponticin Natural (Stilbene)Intracellular FAS activity and expression in MCF-7 breast cancer cells.Not explicitly quantified as a direct enzymatic IC50.
TVB-2640 (Denifanstat) SyntheticPurified human FASN52 nM
TVB-3166 SyntheticBiochemical FASN assay42 nM
TVB-3664 SyntheticPalmitate synthesis in human cells18 nM
Orlistat Synthetic (Lipase Inhibitor)FASN thioesterase domain0.9 µM
Proliferation of Huh7SR and 7721SR cells102.67 ± 6.60 µM and 133.67 ± 6.56 µM, respectively
C75 SyntheticPurified mammalian FAS15.53 µM - 200 µM
PC3 prostate cancer cells35 µM
Cerulenin Natural (Mycotoxin)Viability of U-87MG glioblastoma cells (48h)5.55 µg/mL
α-mangostin Natural (Xanthone)Purified FAS5.54 µM
γ-mangostin Natural (Xanthone)Purified FAS1.24 µM
Luteolin Natural (Flavonoid)Purified FAS2.5 µg/mL
Resveratrol Natural (Stilbene)Purified FAS6.1 µg/mL
(-)-epigallocatechin-3-gallate (EGCG) Natural (Catechin)Purified FAS42.0 µg/mL

Signaling Pathways and Mechanisms of Action

FAS inhibitors exert their effects through various mechanisms, targeting different catalytic domains of the FAS enzyme or influencing its expression. The inhibition of FAS leads to a cascade of downstream effects, ultimately inducing apoptosis in cancer cells.

FAS_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_fas FAS Enzyme cluster_downstream Downstream Effects cluster_inhibitors FAS Inhibitors Growth_Factors Growth Factors PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_AKT_mTOR SREBP1c SREBP-1c PI3K_AKT_mTOR->SREBP1c FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Upregulates Expression Palmitate Palmitate FAS->Palmitate Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Membrane_Integrity Disrupted Membrane Integrity & Signaling Palmitate->Membrane_Integrity Apoptosis Apoptosis Membrane_Integrity->Apoptosis This compound This compound This compound->FAS Inhibits Activity & Downregulates Expression Other_Inhibitors Other FAS Inhibitors (TVB-2640, Orlistat, C75, etc.) Other_Inhibitors->FAS Directly Inhibit Enzymatic Activity

Caption: Signaling pathway of FAS regulation and inhibition.

This compound and Rhaponticin

This compound and its related stilbene (B7821643) glycoside, Rhaponticin, are natural compounds found in plants like rhubarb. Studies have shown that both compounds can inhibit intracellular FAS activity and downregulate the expression of the FAS enzyme in human breast cancer cells (MCF-7). The induction of apoptosis in cancer cells by this compound has been reported for the first time in this context. Their mechanism appears to involve not just direct enzymatic inhibition but also the regulation of FAS gene expression.

Synthetic Inhibitors: TVB-2640, C75, and Orlistat
  • TVB-2640 (Denifanstat) is a potent, selective, and orally bioavailable FAS inhibitor currently in clinical trials for various cancers. It demonstrates robust antitumor activity by directly inhibiting the enzymatic function of FAS.

  • C75 is a synthetic, irreversible inhibitor of FAS that acts as a mimic of cerulenin. It has been shown to suppress the expression of neuropeptide Y and agouti-related protein and exhibits both antitumor and anti-obesity properties.

  • Orlistat , an FDA-approved anti-obesity drug, also functions as a FAS inhibitor by targeting the thioesterase domain of the enzyme. This action interferes with cellular fatty acid synthesis, leading to the inhibition of tumor cell proliferation and induction of apoptosis.

Natural Product Inhibitors: Cerulenin and Polyphenols
  • Cerulenin , a natural mycotoxin, is a well-known irreversible inhibitor of FAS that covalently binds to the ketoacyl synthase (KS) domain. Its use in research has been pivotal in understanding the role of FAS in cancer.

  • Other Natural Products , including various polyphenols like the xanthones α- and γ-mangostin, flavonoids such as luteolin, and other stilbenes like resveratrol, have demonstrated significant FAS inhibitory activities.

Experimental Protocols for FAS Inhibition Assays

Several established methods are used to quantify the inhibitory effect of compounds on FAS activity. Below are generalized protocols for common assays.

Experimental_Workflow cluster_assay1 Spectrophotometric Assay (NADPH Oxidation) cluster_assay2 Radiometric Assay ([14C]-Malonyl-CoA Incorporation) A1 Prepare reaction mixture: - Purified FAS - Acetyl-CoA - Malonyl-CoA - Buffer A2 Add inhibitor at varying concentrations A1->A2 A3 Initiate reaction with NADPH A2->A3 A4 Monitor decrease in absorbance at 340 nm A3->A4 A5 Calculate rate of NADPH oxidation and % inhibition A4->A5 B1 Prepare reaction mixture: - Purified FAS - Acetyl-CoA - NADPH - Buffer B2 Add inhibitor at varying concentrations B1->B2 B3 Initiate reaction with [14C]-Malonyl-CoA B2->B3 B4 Stop reaction and extract fatty acids B3->B4 B5 Quantify radioactivity via scintillation counting B4->B5

Caption: General workflows for FAS inhibition assays.

Spectrophotometric Assay based on NADPH Oxidation

This assay measures the activity of FAS by monitoring the consumption of its co-factor, NADPH, which absorbs light at 340 nm.

  • Materials: Purified FAS enzyme, acetyl-CoA, malonyl-CoA, NADPH, potassium phosphate (B84403) buffer (pH 7.0), and the test inhibitor.

  • Procedure:

    • Prepare a reaction mixture containing the purified FAS enzyme, acetyl-CoA, and malonyl-CoA in the buffer.

    • Add the inhibitor at a range of concentrations to different reaction wells. Include a vehicle control.

    • Initiate the reaction by adding NADPH.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

Radiometric Assay based on Radiolabeled Substrate Incorporation

This method directly measures the synthesis of fatty acids by quantifying the incorporation of a radiolabeled precursor, such as [14C]-malonyl-CoA.

  • Materials: Purified FAS enzyme, acetyl-CoA, [14C]-malonyl-CoA, NADPH, potassium phosphate buffer (pH 7.0), and the test inhibitor.

  • Procedure:

    • Prepare a reaction mixture containing the purified FAS enzyme, acetyl-CoA, and NADPH in the buffer.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding [14C]-malonyl-CoA and incubate at 37°C.

    • Stop the reaction after a defined time, typically by adding a strong acid.

    • Extract the synthesized fatty acids using an organic solvent (e.g., petroleum ether).

    • Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

    • Calculate the percentage of inhibition and the IC50 value.

Cell-Based Assay for Intracellular FAS Inhibition

This assay measures the effect of an inhibitor on FAS activity within a cellular context.

  • Materials: Cancer cell line with high FAS expression (e.g., MCF-7, PC-3), cell culture medium, test inhibitor, and a method for quantifying lipid synthesis (e.g., radiolabeled acetate (B1210297) incorporation followed by lipid extraction and scintillation counting).

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Treat the cells with varying concentrations of the inhibitor for a specific duration.

    • Add a radiolabeled precursor for fatty acid synthesis (e.g., [3H]-acetate) to the culture medium and incubate.

    • Lyse the cells and extract the total lipids.

    • Quantify the incorporated radioactivity in the lipid fraction.

    • Determine the percentage of inhibition of lipid synthesis and calculate the cellular IC50 value.

Conclusion

The landscape of FAS inhibitors is diverse, encompassing both natural products and synthetic molecules with varying potencies and mechanisms of action. This compound, a natural stilbene, presents a compelling profile by not only inhibiting intracellular FAS activity but also downregulating its expression, suggesting a multi-faceted approach to targeting this crucial enzyme. While a direct enzymatic IC50 value for this compound remains to be definitively established and compared under standardized conditions with other inhibitors, its reported biological activities highlight its potential as a promising therapeutic agent. In contrast, synthetic inhibitors like TVB-2640 have demonstrated high potency in direct enzymatic assays and are advancing through clinical trials. The choice of a FAS inhibitor for research or therapeutic development will depend on the specific context, including the desired mechanism of action, potency, and pharmacokinetic properties. Further head-to-head studies under uniform experimental conditions are warranted to fully elucidate the comparative efficacy of these promising compounds.

References

In Vivo Showdown: Desoxyrhaponticin's Anti-Diabetic Efficacy Compared to Metformin and Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vivo studies reveals the potential of Desoxyrhaponticin, a natural stilbene (B7821643) compound, as an effective agent in managing hyperglycemia. This guide provides a comparative overview of its anti-diabetic effects alongside two widely prescribed medications, metformin (B114582) and glibenclamide, supported by experimental data from studies on diabetic animal models. The findings suggest that this compound primarily exerts its effect by inhibiting intestinal and renal glucose transport, offering a distinct mechanism of action compared to the established drugs.

Performance Comparison in Diabetic Animal Models

While direct head-to-head in vivo comparative studies are limited, data from separate experiments using streptozotocin (B1681764) (STZ)-induced diabetic rat models provide valuable insights into the relative efficacy of this compound, metformin, and glibenclamide.

Parameter This compound Metformin Glibenclamide Diabetic Control
Dosage 300 mg/kg b.w. (oral)~150-300 mg/kg b.w. (oral)~5-10 mg/kg b.w. (oral)Vehicle
Fasting Blood Glucose Significant suppression of postprandial hyperglycemia[1]Significant reduction[2]Significant reduction[1][3]Elevated
Oral Glucose Tolerance Test (OGTT) Improved glucose tolerance (data on related compound Rhaponticin)[4]Improved glucose toleranceImproved glucose toleranceImpaired
Serum Insulin (B600854) Not reported in primary studyGenerally no significant change or slight decreaseSignificant increaseDecreased
Mechanism of Action Inhibition of intestinal and renal glucose transportActivation of AMPK pathway, reduction of hepatic glucose productionStimulation of pancreatic β-cell insulin secretion-

Note: The data presented is compiled from multiple studies and may not represent a direct comparison under identical experimental conditions.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of these anti-diabetic compounds.

Induction of Diabetes Mellitus

A common method for inducing type 1 diabetes in animal models is through the administration of streptozotocin (STZ).

  • Animal Model: Male Wistar rats (200-250g) are typically used.

  • Inducing Agent: A single intraperitoneal (i.p.) injection of STZ, dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5), is administered at a dose of 40-60 mg/kg body weight.

  • Confirmation of Diabetes: Diabetes is confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the body's ability to clear a glucose load from the bloodstream.

  • Animal Preparation: Diabetic rats are fasted overnight (12-14 hours) with free access to water.

  • Treatment Administration: The respective compounds (this compound, metformin, glibenclamide, or vehicle) are administered orally at the specified doses.

  • Glucose Challenge: After a specific period (e.g., 30 or 60 minutes) following treatment, a glucose solution (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points, typically at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose load.

  • Analysis: Blood glucose concentrations are measured using a glucometer. The area under the curve (AUC) for glucose is often calculated to compare the overall glucose tolerance between groups.

Mechanism of Action and Signaling Pathways

The anti-diabetic effects of this compound, metformin, and glibenclamide are mediated by distinct molecular mechanisms.

This compound: The primary mechanism identified for this compound is the competitive inhibition of glucose transporters in the small intestine and the kidneys. This action reduces the absorption of dietary glucose and the reabsorption of glucose from the kidneys, thereby lowering postprandial blood glucose levels. While direct in vivo evidence on its effect on major signaling pathways in a diabetic context is still emerging, studies on the related compound, rhaponticin, suggest a potential involvement of the PI3K/Akt signaling pathway.

cluster_this compound This compound's Proposed Mechanism This compound This compound Intestinal_Glucose_Transport Intestinal Glucose Transport (SGLT1) This compound->Intestinal_Glucose_Transport Inhibits Renal_Glucose_Transport Renal Glucose Reabsorption (SGLT2) This compound->Renal_Glucose_Transport Inhibits Blood_Glucose Blood Glucose Levels Intestinal_Glucose_Transport->Blood_Glucose Decreases Absorption Renal_Glucose_Transport->Blood_Glucose Decreases Reabsorption

Caption: Proposed mechanism of this compound in lowering blood glucose.

Metformin: Metformin's principal mode of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK in the liver leads to the inhibition of gluconeogenesis (glucose production). In peripheral tissues like muscle, AMPK activation enhances glucose uptake.

cluster_Metformin Metformin's Signaling Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Hepatic_Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Inhibits Peripheral_Glucose_Uptake Peripheral Glucose Uptake AMPK->Peripheral_Glucose_Uptake Stimulates Blood_Glucose Blood Glucose Levels Hepatic_Gluconeogenesis->Blood_Glucose Decreases Peripheral_Glucose_Uptake->Blood_Glucose Decreases

Caption: Metformin's primary signaling pathway in glucose metabolism.

Glibenclamide: Glibenclamide belongs to the sulfonylurea class of drugs and its primary action is to stimulate the secretion of insulin from the pancreatic β-cells. It achieves this by binding to and closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

cluster_Glibenclamide Glibenclamide's Mechanism of Action Glibenclamide Glibenclamide K_ATP_Channel Pancreatic β-cell K-ATP Channel Glibenclamide->K_ATP_Channel Blocks Insulin_Secretion Insulin Secretion K_ATP_Channel->Insulin_Secretion Stimulates Blood_Glucose Blood Glucose Levels Insulin_Secretion->Blood_Glucose Decreases

Caption: Glibenclamide's mechanism of stimulating insulin secretion.

Conclusion

This compound demonstrates promising anti-diabetic properties in vivo, primarily through a mechanism of glucose transport inhibition that is distinct from metformin and glibenclamide. While further direct comparative studies are warranted to definitively establish its relative potency and long-term efficacy, the available data suggests it could be a valuable alternative or complementary therapeutic agent for the management of diabetes, particularly for controlling postprandial hyperglycemia. Its unique mechanism of action may also offer advantages in specific patient populations or in combination therapies. Researchers and drug development professionals are encouraged to explore the full therapeutic potential of this natural compound.

References

Elucidating the Off-Target Effects of Desoxyrhaponticin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Desoxyrhaponticin, a naturally occurring stilbene (B7821643) glycoside, detailing its known on-target activities and exploring its potential off-target effects. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to better understand the pharmacological profile of this compound and anticipate its potential liabilities in drug development.

On-Target Profile of this compound

This compound is primarily recognized for its dual inhibitory action on fatty acid synthase (FAS) and glucose transport, alongside its selective agonist activity at the estrogen receptor β (ERβ). These on-target effects contribute to its potential therapeutic applications in oncology and metabolic diseases.

Comparative On-Target Activity

The following table summarizes the key on-target activities of this compound and its structurally related comparators, Rhaponticin and Desoxyrhapontigenin.

CompoundTargetAssay SystemIC50 / ActivityReference
This compound Fatty Acid Synthase (FAS)Human breast cancer MCF-7 cellsInhibition of intracellular FAS activity and downregulation of FAS expression[1]
Glucose UptakeRabbit intestinal membrane vesiclesIC50: 148.3 µM[2]
Glucose UptakeRat everted gut sleevesIC50: 30.9 µM[2]
Estrogen Receptor β (ERβ)In vitro reporter assaysSelective agonist
Rhaponticin Fatty Acid Synthase (FAS)Human breast cancer MCF-7 cellsInhibition of intracellular FAS activity and downregulation of FAS expression[1]
Estrogen Receptor β (ERβ)In vitro reporter assaysAgonist[3]
Desoxyrhapontigenin Cyclooxygenase-2 (COX-2)LPS-induced RAW 264.7 macrophagesInhibition of protein expression
Inducible Nitric Oxide Synthase (iNOS)LPS-induced RAW 264.7 macrophagesInhibition of protein expression

Off-Target Profile and Safety Pharmacology

While comprehensive off-target screening data for this compound is limited, preclinical safety and toxicology studies on rhubarb extracts, which contain this compound, and investigations into its aglycone, Desoxyrhapontigenin, provide insights into potential off-target liabilities. Standard safety pharmacology assays are crucial for identifying such unintended effects early in the drug development pipeline.

Potential Off-Target Effects
Compound/ExtractPotential Off-Target EffectOrgan SystemObservationReference
Rhubarb ExtractNephrotoxicityKidneyIncreased pigment deposition in renal tubular epithelial cells at high doses.
Rhubarb ExtractHepatotoxicityLiverSharp increase in liver enzymes reported in a case study.
DesoxyrhapontigeninCYP450 InhibitionMetabolicPotent inhibitor of CYP1A1.

Experimental Protocols

Detailed methodologies for key on-target and safety pharmacology assays are provided below.

On-Target Assay Protocols

1. Fatty Acid Synthase (FAS) Inhibition Assay

  • Principle: This assay measures the inhibition of FAS-dependent oxidation of NADPH by monitoring the decrease in absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing purified FAS, potassium phosphate (B84403) buffer (pH 7.6), acetyl-CoA, and NADPH in a 96-well plate.

    • Incubate the mixture at 37°C and measure the background NADPH oxidation at 340 nm for 3 minutes.

    • To assess slow-binding inhibition, pre-incubate FAS and the test compound (this compound) for varying durations (0-30 minutes) at 37°C before initiating the reaction.

    • Initiate the FAS reaction by adding malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine FAS-dependent NADPH oxidation.

    • Calculate the rate of NADPH oxidation and determine the percent inhibition by the test compound.

2. Intestinal Glucose Uptake Assay (Everted Gut Sac Model)

  • Principle: This ex vivo method measures the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) into everted segments of the small intestine.

  • Procedure:

    • Evert a segment of the rat small intestine and ligate one end to form a sac.

    • Fill the sac with a Krebs-Ringer bicarbonate buffer containing the test compound (this compound) at various concentrations.

    • Incubate the sac in a buffer solution containing a radiolabeled glucose analog and unlabeled glucose for a defined period.

    • After incubation, remove the sac, wash it with ice-cold buffer to stop the uptake, and blot it dry.

    • Harvest the serosal fluid from the sac and measure the radioactivity using a liquid scintillation counter.

    • Determine the amount of glucose transported into the sac and calculate the inhibition by this compound.

3. Estrogen Receptor β (ERβ) Binding Assay (Competitive Radioligand Binding)

  • Principle: This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the ERβ.

  • Procedure:

    • Prepare uterine cytosol from ovariectomized rats, which serves as the source of ERβ.

    • In a 96-well filter plate, incubate the uterine cytosol with a fixed concentration of [³H]-estradiol and varying concentrations of the test compound (this compound).

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound ligand by vacuum filtration.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Generate a competition curve by plotting the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value.

Safety Pharmacology Assay Protocols

1. hERG Potassium Channel Blockade Assay (Whole-Cell Patch Clamp)

  • Principle: This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel current, a key indicator of potential cardiotoxicity.

  • Procedure:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage protocol to elicit the hERG tail current. The cell is held at a negative potential (e.g., -80 mV), depolarized to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, and then repolarized to a negative potential (e.g., -50 mV) to record the tail current.

    • Record baseline currents in a vehicle control solution.

    • Perfuse the recording chamber with increasing concentrations of the test compound.

    • Record the steady-state hERG tail current at each concentration.

    • Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

2. Cytochrome P450 (CYP) Inhibition Assay (In Vitro)

  • Principle: This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 isoforms, which can lead to drug-drug interactions.

  • Procedure:

    • Incubate human liver microsomes (a source of CYP enzymes) with an isoform-specific substrate and the test compound at various concentrations.

    • Include a positive control inhibitor for each CYP isoform.

    • Initiate the metabolic reaction by adding a cofactor such as NADPH.

    • After a specific incubation time, stop the reaction.

    • Analyze the formation of the specific metabolite using LC-MS/MS.

    • Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percent inhibition and determine the IC50 value.

3. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This genotoxicity assay assesses the potential of a compound to induce mutations in the DNA of specific strains of Salmonella typhimurium that are unable to synthesize histidine.

  • Procedure:

    • Select a battery of tester strains with different types of mutations in the histidine operon.

    • Expose the tester strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).

    • Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

FAS_Inhibition_Pathway cluster_Cell Cancer Cell Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Fatty Acids Fatty Acids FAS->Fatty Acids Cell Proliferation Cell Proliferation Fatty Acids->Cell Proliferation This compound This compound This compound->FAS Inhibition Glucose_Uptake_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis A Evert Rat Intestinal Segment B Ligate and Form Sac A->B C Fill Sac with Test Compound B->C D Incubate in Buffer with Radiolabeled Glucose C->D E Wash and Harvest Serosal Fluid D->E F Measure Radioactivity E->F G Calculate Inhibition F->G Safety_Pharmacology_Workflow cluster_InVitro In Vitro Safety Assays Test Compound Test Compound hERG hERG Channel Assay Test Compound->hERG CYP450 CYP450 Inhibition Assay Test Compound->CYP450 Genotoxicity Genotoxicity (Ames Test) Test Compound->Genotoxicity Cardiotoxicity\nRisk Assessment Cardiotoxicity Risk Assessment hERG->Cardiotoxicity\nRisk Assessment Drug-Drug Interaction\nPotential Drug-Drug Interaction Potential CYP450->Drug-Drug Interaction\nPotential Mutagenic\nPotential Mutagenic Potential Genotoxicity->Mutagenic\nPotential

References

Safety Operating Guide

Navigating the Disposal of Desoxyrhaponticin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance based on general laboratory safety principles for chemical waste disposal. A specific Safety Data Sheet (SDS) for Desoxyrhaponticin with detailed disposal instructions was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This compound, a stilbene (B7821643) glycoside used in research, requires careful handling and disposal like any other laboratory chemical.[1] This guide outlines the essential steps and precautions for the safe disposal of this compound in various forms.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard information for this compound is not extensively detailed in readily available safety data sheets, it is prudent to treat it as a potentially hazardous substance. General GHS classifications for similar research chemicals often include skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Recommended PPE when handling this compound includes:

  • Lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Work with solid this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or liquid) and the nature of the solvent if it is in a solution.

Solid this compound Waste

This category includes expired or unused pure compounds, as well as materials contaminated with solid this compound such as weighing paper, contaminated gloves, and paper towels.

Procedure:

  • Collection: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container label must include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor. Incineration is a common and effective method for the disposal of solid organic chemical waste.

Liquid this compound Waste

The disposal of liquid waste containing this compound is dependent on the solvent used.

Aqueous Solutions:

  • Drain Disposal Prohibition: Hazardous chemicals should never be poured down the drain as a routine method of disposal. Drain disposal is only permissible for certain non-hazardous, water-soluble compounds in small quantities and within a specific pH range, subject to institutional and local regulations. It is unlikely that this compound solutions will meet these criteria.

  • Procedure:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Label the container with "Hazardous Waste," the chemical name ("this compound in water"), the concentration, and the date.

    • Store the container in the SAA and arrange for EHS pickup.

Organic Solvent Solutions:

  • Strict Prohibition on Drain Disposal: NEVER pour organic solvents down the drain. This is a serious violation of safety and environmental regulations.

  • Procedure:

    • Collect all organic solutions containing this compound in a designated hazardous waste container for flammable or halogenated solvents, as appropriate. Ensure the container material is compatible with the solvent.

    • Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste.

    • Label the container clearly with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in Methanol"), their approximate concentrations, and the date.

    • Keep the container securely capped at all times, except when adding waste.

    • Store in the SAA and arrange for EHS pickup.

Spill Cleanup

In the event of a this compound spill:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's EHS.

  • Cleanup (for small, manageable spills):

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.

Quantitative Data for General Laboratory Waste Management

The following table provides general quantitative guidelines relevant to the management of laboratory chemical waste. These are not specific to this compound but represent common regulatory limits.

ParameterGuideline/LimitCitation
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be accumulated.
Acutely Toxic Waste (P-List) Limit in SAA A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated.
Permissible pH Range for Drain Disposal (if allowed) Generally between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous salts.
Waste Container Headspace Leave at least one inch of headroom or do not fill beyond the container neck to allow for expansion.
SAA Storage Time Limit Partially filled, properly labeled containers may remain in an SAA for up to one year (or as per local regulation).

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste, including compounds like this compound.

Chemical_Waste_Disposal_Workflow start Chemical Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Gas) start->identify_waste is_solid Solid? identify_waste->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes aqueous_solution Aqueous Solution? is_liquid->aqueous_solution Yes store_in_saa Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste_container->store_in_saa organic_solution Organic Solvent? aqueous_solution->organic_solution No aqueous_container Collect in Labeled Aqueous Hazardous Waste Container aqueous_solution->aqueous_container Yes organic_container Collect in Labeled Organic (Flammable/ Halogenated) Waste Container organic_solution->organic_container Yes aqueous_container->store_in_saa organic_container->store_in_saa ehs_pickup Arrange for EHS Hazardous Waste Pickup store_in_saa->ehs_pickup

Caption: Logical workflow for the segregation and disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desoxyrhaponticin
Reactant of Route 2
Reactant of Route 2
Desoxyrhaponticin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.